DM4-SMe
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H56ClN3O10S2 |
|---|---|
Peso molecular |
826.5 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
Clave InChI |
LTLNAIFGVAUBEJ-CJUSJEAQSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DM4-SMe: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM4-SMe is a potent microtubule-depolymerizing agent and a key metabolite of antibody-drug conjugates (ADCs) that utilize the maytansinoid DM4 as a cytotoxic payload. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its cytotoxic effects against various cancer cell lines. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and ADC development.
Chemical Structure and Properties
This compound, with the chemical name N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]maytansine, is a derivative of the ansa macrolide maytansine.[] The "SMe" designation refers to the methyl-disulfide group, which is a critical feature of this metabolite.
Chemical Structure:
(Image Source: MedChemExpress)
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 796073-68-2 | [2] |
| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S₂ | [] |
| Molecular Weight | 826.46 g/mol | [] |
| Appearance | Solid powder | [] |
| Purity | ≥98% | [] |
Synthesis and Purification
This compound is synthetically produced as an intermediate in the preparation of the thiol-containing maytansinoid, DM4. The synthesis involves the coupling of maytansinol with a side chain, N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine, to form a mixture of diastereomers, L-DM4-SMe and D-DM4-SMe.
Experimental Protocol: Synthesis of L-DM4-SMe
This protocol describes the synthesis of the L-amino acid-containing isomer of this compound.
Materials:
-
Maytansinol
-
N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Zinc chloride (ZnCl₂) in diethyl ether (1 M solution)
-
Dithiothreitol (DTT)
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve maytansinol and N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine in dichloromethane under an argon atmosphere.
-
Add a solution of DCC in dichloromethane to the reaction mixture with magnetic stirring.
-
After 1 minute, add a 1 M solution of ZnCl₂ in diethyl ether.
-
The reaction will yield a mixture of L-DM4-SMe and D-DM4-SMe diastereomers.
-
Separate the diastereomers using High-Performance Liquid Chromatography (HPLC) with a cyano-bonded column.
-
Collect the fraction containing the desired L-DM4-SMe isomer.
-
To obtain the thiol-containing DM4, the collected L-DM4-SMe can be reduced with dithiothreitol and further purified by HPLC.
Logical Workflow for this compound Synthesis and DM4 Conversion
Caption: Synthesis and conversion of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[] As a metabolite of DM4-containing ADCs, this compound is released into the cytoplasm of cancer cells following the internalization and lysosomal degradation of the ADC.[] Once released, this compound binds to tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[]
Signaling Pathway of this compound in ADC-mediated Cytotoxicity
Caption: ADC-mediated delivery and action of this compound.
Biological Activity and Quantitative Data
This compound is a highly potent cytotoxic agent, with activity observed at sub-nanomolar concentrations. Its cytotoxicity has been evaluated in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| KB | Human nasopharyngeal carcinoma | 0.026 | [2][4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.[5]
Experimental Protocol: Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
This compound at various concentrations
-
A microplate reader capable of reading absorbance at 340 nm over time at 37°C
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.
-
Compound Addition: Add different concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiation of Polymerization: Add purified tubulin to the reaction mixture.
-
Measurement: Immediately transfer the reaction mixture to a pre-warmed 96-well plate and place it in the microplate reader. Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes) at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of this compound. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.[6][7]
Conclusion
This compound is a highly potent cytotoxic agent that plays a crucial role in the efficacy of DM4-based antibody-drug conjugates. Its mechanism of action as a tubulin polymerization inhibitor leads to cell cycle arrest and apoptosis in cancer cells. The synthetic route to DM4 provides access to this compound as a key intermediate. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this important molecule, facilitating further research and development in the field of targeted cancer therapy.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Interaction of DM4-SMe with Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4-SMe, a potent maytansinoid derivative, is a critical component in the field of antibody-drug conjugates (ADCs), serving as a cytotoxic payload that targets tubulin.[][2][3] Its efficacy as an anti-cancer agent is rooted in its ability to disrupt microtubule dynamics, a process fundamental to cell division.[][4] This technical guide provides an in-depth exploration of the binding characteristics of this compound to its molecular target, tubulin, focusing on the specific binding site and the affinity of this interaction.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its cytotoxic effects by interfering with the assembly and function of microtubules.[] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. This compound, as a microtubule-targeting agent, binds to tubulin and inhibits its polymerization.[5][6] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[][7]
The following diagram illustrates the signaling pathway of this compound's mechanism of action:
Caption: Mechanism of Action of this compound.
The Tubulin Binding Site of this compound
High-resolution crystallographic studies have revealed that maytansinoids, the class of compounds to which this compound belongs, bind to a specific site on the β-tubulin subunit.[8][9] This binding pocket is distinct from the binding sites of other well-known tubulin inhibitors such as colchicine and the vinca alkaloids.[8][10] The maytansine binding site is located at the interface between two tubulin heterodimers, effectively blocking the longitudinal interactions required for microtubule elongation.[8][9] This site is also recognized by other potent microtubule-destabilizing agents like rhizoxin.[8]
Structural analysis of the tubulin-maytansine complex indicates that the binding of maytansine does not induce significant conformational changes in the overall tubulin structure.[10] The solvent-exposed nature of the N2'-acetyl group in maytansine within the complex suggests that modifications at this position, such as the larger substituents found in DM1 and DM4 derivatives, are well-tolerated without compromising binding affinity.[10]
Binding Affinity of this compound and Related Maytansinoids
The affinity of maytansinoids for tubulin is a key determinant of their potent cytotoxic activity. While specific binding affinity data for this compound is not extensively reported, studies on the closely related metabolite, S-methyl DM1, and the parent compound, maytansine, provide valuable insights.
| Compound | Target | Parameter | Value (μM) |
| S-methyl DM1 | Soluble Tubulin | KD | 0.93 ± 0.2[11] |
| Maytansine | Soluble Tubulin | KD | 0.86 ± 0.2[12][11] |
| S-methyl DM1 | Microtubules (High Affinity Sites) | KD | 0.1 ± 0.05[12][11] |
| S-methyl DM4 | Microtubule Assembly | IC50 | 1.7 ± 0.4 |
KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates a stronger binding interaction. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that S-methyl DM1 binds to soluble tubulin with a similar affinity to maytansine.[11] Notably, the binding affinity of S-methyl DM1 to high-affinity sites on assembled microtubules is significantly stronger, suggesting a preferential interaction with tubulin at the microtubule ends.[12][11] This high-affinity binding is thought to be responsible for the potent suppression of microtubule dynamics.[11] S-methyl DM4 also demonstrates potent inhibition of microtubule assembly.
Experimental Protocols
The determination of tubulin binding affinity and the characterization of the binding site involve a range of sophisticated biochemical and biophysical techniques.
Microtubule Polymerization Assay
This assay is used to determine the effect of a compound on the assembly of microtubules from purified tubulin.
-
Preparation of Tubulin: Tubulin is purified from a biological source, typically bovine brain, through cycles of polymerization and depolymerization.
-
Assay Setup: Purified tubulin is mixed with GTP and a buffer solution in the presence of varying concentrations of the test compound (e.g., this compound).
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time using a spectrophotometer at a wavelength of 340 nm.
-
Data Analysis: The extent of polymerization at a fixed time point is plotted against the compound concentration to determine the IC50 value.
Tubulin Binding Assay (Radioligand Competition)
This method is employed to determine the binding affinity (KD) of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to tubulin.
-
Radiolabeled Ligand: A known tubulin-binding agent, such as [3H]maytansine, is used.
-
Incubation: A constant concentration of the radiolabeled ligand and purified tubulin are incubated with increasing concentrations of the unlabeled competitor (e.g., this compound).
-
Separation of Bound and Free Ligand: The tubulin-ligand complexes are separated from the unbound ligand using methods like gel filtration or filtration through a membrane that retains the protein.
-
Quantification: The amount of radioactivity in the tubulin-bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using Scatchard plots or non-linear regression to determine the KD of the competitor.
X-ray Crystallography
This technique provides high-resolution structural information about the binding of a ligand to its target protein.
-
Protein Crystallization: Tubulin is co-crystallized with the compound of interest (e.g., maytansine). This involves preparing a highly concentrated and pure solution of the tubulin-ligand complex and screening various crystallization conditions (e.g., pH, temperature, precipitants).
-
X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
-
Data Collection and Processing: The diffraction pattern is recorded on a detector and processed to determine the electron density map of the crystal.
-
Structure Determination and Refinement: A three-dimensional model of the protein-ligand complex is built into the electron density map and refined to obtain an accurate atomic-level structure.
The following diagram illustrates a generalized experimental workflow for characterizing tubulin inhibitors:
Caption: Workflow for Tubulin Inhibitor Characterization.
Conclusion
This compound is a highly potent tubulin inhibitor that binds to a specific site on β-tubulin, known as the maytansine site. This interaction disrupts microtubule polymerization and dynamics, leading to mitotic arrest and apoptosis in cancer cells. The binding affinity of this compound and its related maytansinoids is in the sub-micromolar to nanomolar range, underscoring their potent cytotoxic activity. A combination of biochemical, biophysical, and cellular assays is crucial for the comprehensive characterization of the tubulin-binding properties of these important anti-cancer agents. This detailed understanding of the this compound-tubulin interaction is vital for the rational design and development of next-generation antibody-drug conjugates for targeted cancer therapy.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of DM4-SMe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bystander effect is a critical mechanism of action for many antibody-drug conjugates (ADCs), contributing significantly to their anti-tumor efficacy. This phenomenon occurs when the cytotoxic payload, released from an antigen-positive target cancer cell, diffuses into the tumor microenvironment and kills adjacent antigen-negative tumor cells. This action is particularly important in the context of heterogeneous tumors where antigen expression can be varied. DM4-SMe, a potent microtubule-inhibiting maytansinoid derivative and a metabolite of DM4-containing ADCs, is known to induce a powerful bystander effect due to its high cell permeability.[1][2] This technical guide provides a comprehensive overview of the core principles of the this compound bystander effect, including its mechanism of action, experimental evaluation, and the signaling pathways involved.
Core Mechanism of the this compound Bystander Effect
The bystander effect of an ADC is fundamentally dependent on the physicochemical properties of its payload and the nature of the linker connecting it to the antibody. For this compound, the process can be summarized as follows:
-
ADC Binding and Internalization: An ADC carrying a DM4 payload binds to its target antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[3]
-
Payload Release: Within the lysosomal compartment of the target cell, the linker is cleaved, releasing the DM4 payload. DM4 can then be metabolized to the more lipophilic and cell-permeable S-methyl DM4 (this compound).[1][4]
-
Diffusion: Due to its increased lipophilicity, this compound can readily diffuse across the cell membrane of the target cell and into the surrounding tumor microenvironment.[5]
-
Bystander Cell Killing: this compound is then taken up by neighboring antigen-positive and, crucially, antigen-negative cancer cells, where it exerts its cytotoxic effect.[1]
The lipophilicity of the payload is a key determinant of the bystander effect. Highly permeable toxins like this compound are more effective at bystander killing compared to more charged and less permeable payloads.[1]
Mechanism of Action of this compound
This compound is a potent anti-mitotic agent that disrupts microtubule dynamics. Its mechanism of action involves:
-
Microtubule Inhibition: this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network is critical for several cellular processes.
-
Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound induces cell cycle arrest, primarily at the G2/M phase.[6]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
Signaling Pathways
The cytotoxic activity of this compound is mediated by complex signaling cascades that ultimately lead to apoptosis.
Immunogenic Cell Death (ICD)
Recent studies have indicated that maytansinoid-based ADCs, including those that release DM4, can induce immunogenic cell death (ICD).[8][9][10] ICD is a form of regulated cell death that stimulates an anti-tumor immune response. Hallmarks of ICD include the surface exposure of calreticulin (a phagocytic "eat-me" signal), the release of ATP (a "find-me" signal for dendritic cells), and the secretion of high-mobility group box 1 (HMGB1) protein.[8] The induction of ICD by this compound can further enhance the therapeutic efficacy of the ADC by recruiting and activating immune cells within the tumor microenvironment.
The Tumor Microenvironment and the Bystander Effect
The bystander effect of this compound is not limited to killing adjacent tumor cells. It can also impact other cellular components of the tumor microenvironment (TME), such as tumor-associated macrophages (TAMs) and cancer-associated fibroblasts (CAFs).
-
Tumor-Associated Macrophages (TAMs): While direct studies on this compound's effect on TAMs are limited, the release of cytotoxic agents in the TME can potentially modulate the phenotype and function of these immune cells. The induction of ICD can lead to the activation of dendritic cells and subsequent T-cell responses, which can influence the overall immune landscape of the tumor.[8][10]
-
Cancer-Associated Fibroblasts (CAFs): CAFs contribute to the dense extracellular matrix (ECM) of solid tumors, which can be a barrier to ADC penetration. The bystander effect, by killing cancer cells and potentially CAFs in close proximity, may help to disrupt the tumor stroma, thereby improving the distribution of the ADC and other therapeutic agents.
Experimental Protocols for Evaluating the Bystander Effect
The bystander effect of this compound can be quantified using several in vitro and in vivo experimental models.
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells in the presence of antigen-positive cells treated with an ADC.
Protocol:
-
Cell Labeling: Label the antigen-negative "bystander" cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive "effector" cell line.
-
Co-culture Seeding: Seed the effector and bystander cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
ADC Treatment: Treat the co-cultures with a range of concentrations of the DM4-containing ADC. Include untreated controls.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and bystander killing (typically 72-120 hours).
-
Analysis: Quantify the viability of the bystander cell population using methods such as flow cytometry (gating on the fluorescently labeled cells) or high-content imaging.[11]
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic effect is mediated by a soluble factor released into the culture medium.
Protocol:
-
Effector Cell Treatment: Culture the antigen-positive effector cells and treat them with the DM4-containing ADC for a defined period (e.g., 48-72 hours).
-
Conditioned Medium Collection: Collect the culture supernatant (conditioned medium), which now contains the released this compound.
-
Bystander Cell Treatment: Add the conditioned medium to cultures of the antigen-negative bystander cells.
-
Incubation and Analysis: Incubate the bystander cells and assess their viability using standard methods (e.g., MTS, CellTiter-Glo).[12]
Quantitative Data Presentation
The following tables summarize key quantitative data related to this compound and the bystander effect of maytansinoid-based ADCs.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) | Reference |
| KB | 0.026 | [6] |
| BT474 | 0.42 | [8] |
| BJAB | 0.27 | [8] |
Table 2: Comparative Bystander Effect of Different ADC Payloads (Qualitative)
| Payload | Linker Type | Bystander Effect | Key Characteristics | References |
| This compound | Cleavable | Strong | High cell permeability, lipophilic | [1] |
| MMAE | Cleavable | Strong | High cell permeability | [2][13] |
| DM1 (from T-DM1) | Non-cleavable | Weak/None | Low cell permeability, charged metabolite | [13] |
| SN-38 | Cleavable | Moderate | Cell permeable topoisomerase I inhibitor | [5] |
Conclusion
The bystander effect of this compound is a crucial component of the therapeutic efficacy of DM4-based ADCs. Its high cell permeability allows for the efficient killing of both antigen-positive and antigen-negative tumor cells, addressing the challenge of tumor heterogeneity. The induction of immunogenic cell death by maytansinoid payloads further enhances the anti-tumor response. A thorough understanding and quantitative evaluation of the bystander effect, using methodologies such as co-culture and conditioned medium assays, are essential for the rational design and development of next-generation ADCs with optimized efficacy and safety profiles. Future research should focus on further elucidating the complex interactions between this compound and the various components of the tumor microenvironment to fully leverage its therapeutic potential.
References
- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Datopotamab deruxtecan induces hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. agilent.com [agilent.com]
- 13. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of DM4-SMe: A Potent Maytansinoid for Targeted Cancer Therapy
An In-depth Technical Guide on the Discovery, Development, and Mechanism of a Key Antibody-Drug Conjugate Payload
Abstract
DM4-SMe, a potent microtubule-disrupting agent, has emerged as a critical component in the field of antibody-drug conjugates (ADCs), representing a significant advancement in the targeted delivery of cytotoxic payloads to cancer cells. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from the initial identification of its parent compound, maytansine, to the rational design and synthesis of DM4 and its subsequent metabolite, this compound. Detailed experimental methodologies, quantitative preclinical and clinical data, and visualizations of key pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important therapeutic agent.
Introduction: The Maytansinoid Family and the Quest for Targeted Cytotoxicity
Maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus, was identified in the 1970s as a potent antimitotic agent.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[1] Despite its high cytotoxicity against tumor cells, systemic toxicity limited its therapeutic potential in early clinical trials.[2] This challenge spurred the development of maytansinoids, semi-synthetic derivatives of maytansine, with the goal of harnessing their potency through targeted delivery systems, primarily ADCs.
The core concept of an ADC is to link a highly potent cytotoxic agent, like a maytansinoid, to a monoclonal antibody that specifically targets a tumor-associated antigen. This approach aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy while minimizing off-target toxicity. The development of maytansinoid-based ADCs has been pioneered by companies like ImmunoGen, founded in 1981, which has been instrumental in advancing this class of therapeutics.[3][4]
The Discovery and Rationale for DM4
Early maytansinoid payloads, such as DM1, were developed to be linked to antibodies.[2] However, a desire for improved stability and efficacy of ADCs in vivo led to the development of DM4. DM4, also known as ravtansine, is a sterically hindered thiol-containing maytansinoid.[5][6] The rationale behind introducing steric hindrance near the disulfide linker attachment point was to create more stable ADCs, which would be less susceptible to premature cleavage of the payload in the systemic circulation. This enhanced stability was predicted to lead to a better therapeutic window.
Synthesis of DM4
The synthesis of DM4 is a multi-step process that starts from maytansinol, a derivative of maytansine. A key intermediate is N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine.[7][8] The synthesis involves the esterification of the C-3 hydroxyl group of maytansinol with a custom-synthesized N-acyl-N-methyl-L-alanine derivative containing a sterically hindered disulfide bond. The final step involves the reduction of the disulfide to yield the free thiol group of DM4, which is then ready for conjugation to a linker.
Experimental Protocol: Synthesis of a Thiol-Containing Maytansinoid (General Steps)
-
Preparation of the Side Chain: A carboxylic acid containing a sterically hindered disulfide bond is synthesized. This typically involves the reaction of an appropriate thiol with a disulfide-containing reagent.
-
Activation of the Carboxylic Acid: The synthesized carboxylic acid is then activated, often by conversion to an N-hydroxysuccinimide (NHS) ester, to facilitate its reaction with an amino acid.
-
Coupling with N-methyl-L-alanine: The activated side chain is coupled to N-methyl-L-alanine.
-
Esterification with Maytansinol: The resulting N-acyl-N-methyl-L-alanine derivative is then esterified with maytansinol at the C-3 position, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Purification: The resulting maytansinoid ester is purified using techniques like high-performance liquid chromatography (HPLC).
-
Reduction to Thiol: The purified disulfide-containing maytansinoid is then reduced to the corresponding thiol (e.g., DM4) using a reducing agent like dithiothreitol (DTT).
This compound: A Key Metabolite
This compound is a critical metabolite of ADCs that utilize DM4 as the payload.[9] When a DM4-containing ADC is internalized by a cancer cell, the linker is cleaved, releasing DM4. Intracellularly, the thiol group of DM4 can be S-methylated to form this compound.[9] This metabolite retains potent cytotoxic activity.
Mechanism of Action
Both DM4 and this compound exert their cytotoxic effects by targeting tubulin, a key protein in the formation of microtubules.[5] Microtubules are essential components of the cytoskeleton and are crucial for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.
By binding to tubulin, DM4 and this compound inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5]
Preclinical Development and In Vitro Cytotoxicity
The preclinical evaluation of DM4 and its metabolite this compound has demonstrated their potent cytotoxic activity against a variety of cancer cell lines.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxicity of this compound against a human epidermoid carcinoma cell line.
| Cell Line | Compound | IC50 (nM) | Reference |
| KB | This compound | 0.026 | [7][9] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For ADCs, these studies evaluate the pharmacokinetics of the intact ADC, the total antibody, and the released payload. Studies in preclinical models have shown that the clearance of ADCs can be influenced by the linker stability, with more hindered disulfide linkers, such as those used with DM4, leading to decreased clearance.[10] The pharmacokinetics of the released payload, such as DM4 and its metabolite this compound, are also critical to understanding the efficacy and potential toxicities of the ADC.
Clinical Development of DM4-Containing ADCs: Mirvetuximab Soravtansine
A prominent example of a DM4-containing ADC that has advanced to clinical use is mirvetuximab soravtansine (IMGN853). This ADC targets the folate receptor alpha (FRα), which is overexpressed in a high percentage of epithelial ovarian cancers. Mirvetuximab soravtansine is composed of a humanized anti-FRα monoclonal antibody, a cleavable disulfide linker (sulfo-SPDB), and the DM4 payload.[11][12]
Phase I Clinical Trial
The initial Phase I dose-escalation study of mirvetuximab soravtansine enrolled patients with FRα-positive solid tumors.[13][14] The study established a recommended Phase II dose and demonstrated a manageable safety profile.
| Phase I Study (Expansion Cohort) - Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer | |
| Parameter | Result |
| Number of Patients | 46 |
| Objective Response Rate (ORR) | 26% |
| Median Progression-Free Survival (PFS) | 4.8 months |
| Most Common Adverse Events (Grade 1/2) | Diarrhea, blurred vision, nausea, fatigue |
| Reference | [15] |
FORWARD II Trial
The FORWARD II trial was a Phase Ib/II study that evaluated mirvetuximab soravtansine in combination with other agents, including bevacizumab, in patients with recurrent ovarian cancer.[3][16][17][18][19]
| FORWARD II Trial - Mirvetuximab Soravtansine + Bevacizumab in High FRα Recurrent Ovarian Cancer | |
| Parameter | Result |
| Number of Patients (High FRα) | 33 |
| Objective Response Rate (ORR) | 64% |
| Median Duration of Response (mDOR) | 11.8 months |
| Median Progression-Free Survival (mPFS) | 10.6 months |
| Reference | [17] |
SORAYA Trial
The SORAYA trial was a pivotal single-arm Phase II study that evaluated the efficacy and safety of mirvetuximab soravtansine in patients with FRα-high, platinum-resistant ovarian cancer who had received one to three prior therapies, including bevacizumab.[1][5][20][21][22]
| SORAYA Trial - Mirvetuximab Soravtansine in FRα-High, Platinum-Resistant Ovarian Cancer | |
| Parameter | Result |
| Number of Efficacy-Evaluable Patients | 105 |
| Objective Response Rate (ORR) by Investigator | 32.4% |
| Complete Responses | 5 |
| Median Duration of Response (mDOR) | 6.9 months |
| Median Progression-Free Survival (PFS) by Investigator | 4.3 months |
| Median Overall Survival (OS) | 15.0 months |
| Reference | [5][21][22] |
The positive results from the SORAYA trial led to the accelerated approval of mirvetuximab soravtansine by the U.S. Food and Drug Administration (FDA) for this patient population.
Conclusion
The discovery and development of this compound and its precursor DM4 represent a significant achievement in the field of targeted cancer therapy. The rational design of a sterically hindered maytansinoid has led to the creation of more stable and effective ADCs. The potent microtubule-disrupting activity of DM4 and its metabolite this compound, combined with the specificity of antibody targeting, has been clinically validated with the success of mirvetuximab soravtansine. Ongoing research continues to explore the full potential of DM4-based ADCs in various oncology indications, offering hope for more effective and less toxic treatments for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. oncozine.com [oncozine.com]
- 4. ImmunoGen - Wikipedia [en.wikipedia.org]
- 5. Mirvetuximab soravtansine in folate receptor alpha (FRα)-high platinum-resistant ovarian cancer: final overall survival and post hoc sequence of therapy subgroup results from the SORAYA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I results of novel antibody drug conjugate against folate receptor a - ecancer [ecancer.org]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ImmunoGen, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 12. news.abbvie.com [news.abbvie.com]
- 13. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 dose-escalation study of mirvetuximab soravtansine (IMGN853), a folate receptor α-targeting antibody-drug conjugate, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Mirvetuximab Soravtansine plus Bevacizumab in Patients with Recurrent Ovarian Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 17. news.abbvie.com [news.abbvie.com]
- 18. Triplet Including Folate Receptor Alpha Antibody–Drug Conjugate Has Activity in Recurrent Ovarian Cancer [jhoponline.com]
- 19. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SORAYA Trial: Mirvetuximab Soravtansine Improves Response Rate in Drug-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 21. news.abbvie.com [news.abbvie.com]
- 22. Efficacy and Safety of Mirvetuximab Soravtansine in Patients With Platinum-Resistant Ovarian Cancer With High Folate Receptor Alpha Expression: Results From the SORAYA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DM4-SMe in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of DM4 and its active metabolite, DM4-SMe, in the design and efficacy of antibody-drug conjugates (ADCs). As a potent maytansinoid payload, DM4 has been instrumental in the development of targeted cancer therapies. This document provides a comprehensive overview of its mechanism of action, the experimental protocols used for its evaluation, and key quantitative data to inform ADC research and development.
Introduction to DM4 and this compound in ADCs
Maytansinoids are a class of highly potent microtubule-targeting agents originally isolated from the shrub Maytenus ovatus.[1] While the parent compound, maytansine, showed significant anti-cancer activity, its narrow therapeutic window and high systemic toxicity limited its clinical use.[1] The advent of ADC technology has revitalized interest in maytansinoids by enabling their targeted delivery to tumor cells, thereby increasing efficacy and reducing off-target toxicity.[1][2]
DM4 (ravtansine) is a synthetic, thiol-containing derivative of maytansine designed for conjugation to monoclonal antibodies.[3][4] Within the target cell, the ADC is processed, and DM4 is released. Subsequently, DM4 can be metabolized to S-methyl DM4 (this compound), which is also a highly potent cytotoxic agent.[3][5] Both DM4 and this compound exert their cell-killing effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[3][6] One of the key attributes of DM4 is its ability to induce a "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[7][8]
Mechanism of Action
The cytotoxic activity of DM4 and its metabolite this compound is initiated upon their release inside the target cancer cell. The following diagram illustrates the signaling pathway leading to apoptosis.
Caption: Signaling pathway of DM4-induced apoptosis.
Quantitative Data
The potency and efficacy of DM4 and this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of DM4 and this compound
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | KB | 0.026 | [9] |
| DM4 | COLO 205 | ~0.1 | [10] |
| DM4 | A-375 | ~1 | [10] |
| DM1 | Various | 0.79 - 7.2 | [11] |
| DM4 | Various | 0.03 - 0.06 | [11] |
Table 2: Preclinical Pharmacokinetic Parameters of a DM4-ADC (1959-sss/DM4)
| Parameter | Unit | Value | Reference |
| Clearance (CL) | L/h/kg | 0.025 | [12] |
| Elimination Half-life (t½) | h | 35.8 | [12] |
| Cmax | µg/mL | 1.87 | [13] |
| Tmax | h | 8.00 | [13] |
Table 3: Comparative In Vivo Efficacy of DM4-ADC vs. DM1-ADC
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| huC242-DM4 | COLO 205 | 150 µg/kg maytansinoid equivalent, qd x 5 | >90% | [4] |
| huC242-DM1 | COLO 205 | 150 µg/kg maytansinoid equivalent, qd x 5 | ~60% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of DM4-containing ADCs. The following sections outline key experimental protocols.
Synthesis of DM4
The synthesis of DM4 involves a multi-step process, as described by Widdison et al. (2006).[3][14] The general workflow is as follows:
Caption: Synthetic workflow for DM4.
Methodology:
-
Preparation of 4-Mercapto-4-methylpentanoic acid: Isobutylene sulfide is reacted with the anion of acetonitrile, followed by base hydrolysis to yield 4-mercapto-4-methylpentanoic acid.[14]
-
Disulfide Formation: The mercapto acid is reacted with methyl methanethiolsulfonate (MeSSO2Me) to form the corresponding disulfide.[14]
-
Activation: The resulting carboxylic acid is converted to its N-hydroxysuccinimide (NHS) ester.[14]
-
Coupling with N-methyl-L-alanine: The NHS ester is then reacted with N-methyl-L-alanine.[14]
-
Esterification with Maytansinol: The product from the previous step is coupled to maytansinol using N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride as catalysts.[14]
-
Reduction to Thiol: The resulting disulfide-containing maytansinoid is reduced with dithiothreitol (DTT) to yield the final thiol-containing DM4, which is then purified by HPLC.[14]
ADC Conjugation and DAR Determination
Conjugation Protocol:
-
Antibody Modification: The antibody is modified with a bifunctional crosslinking reagent (e.g., SMCC or SPDB) to introduce reactive maleimide or disulfide groups.[9][]
-
Purification: The modified antibody is purified to remove excess crosslinker using methods like tangential flow filtration or chromatography.[9]
-
Conjugation: The thiol-containing DM4 is then reacted with the modified antibody in a solution with a pH of approximately 6.5-7.5.[9]
-
Final Purification: The resulting ADC is purified to remove unconjugated DM4 and other reactants.[9]
Drug-to-Antibody Ratio (DAR) Determination: The average number of DM4 molecules conjugated to each antibody (DAR) is a critical quality attribute.[16] It can be determined using several methods:
-
UV/Vis Spectroscopy: By measuring the absorbance of the ADC at 252 nm (for maytansinoids) and 280 nm (for the antibody) and using the known extinction coefficients of the drug and the antibody, the DAR can be calculated.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the molecular weight of the different ADC species, from which the DAR can be precisely calculated.[1][16]
In Vitro Cytotoxicity Assay
Methodology (WST-1 Assay):
-
Cell Seeding: Seed target cells (e.g., NCI-H929) in a 96-well plate and incubate overnight.[17]
-
Treatment: Add serial dilutions of the DM4-containing ADC to the cells. Include an isotype control ADC and untreated cells as controls.[17]
-
Incubation: Incubate the cells for a period of 72 to 120 hours.[17][18]
-
Viability Assessment: Add WST-1 reagent to each well and incubate for 1-4 hours.[17]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[17]
In Vivo Efficacy Study
Methodology (Xenograft Model):
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HT-29) into immunocompromised mice.[7]
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups. Administer the DM4-ADC, a control antibody, and a vehicle control intravenously at specified doses and schedules.[7]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.[7]
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[7]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.[7]
Logical Relationships and Experimental Workflow
The successful development of a DM4-containing ADC relies on a logical progression of experiments to characterize its properties and efficacy.
References
- 1. sciex.com [sciex.com]
- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 14. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 16. hpst.cz [hpst.cz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolic Pathway and Active Metabolites of DM4-SMe
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM4-SMe, a potent microtubule inhibitor, is a critical component in the field of antibody-drug conjugates (ADCs). As a key metabolite of antibody-maytansinoid conjugates (AMCs), its formation and subsequent metabolic fate are of paramount importance in understanding the efficacy and potential toxicities of DM4-based ADCs. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing its formation, subsequent biotransformation into active and inactive metabolites, and the associated enzymatic processes. Quantitative data on the cytotoxic activity of these metabolites are presented, along with detailed experimental protocols for their characterization. This document aims to serve as a valuable resource for researchers and professionals involved in the development of next-generation targeted cancer therapies.
Introduction
Maytansinoids, including the synthetically modified derivative DM4, are highly cytotoxic agents that function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells. In the context of ADCs, DM4 is conjugated to a monoclonal antibody via a linker, which is designed to be cleaved upon internalization of the ADC into the target cancer cell. The released DM4 can then exert its cytotoxic effect. However, the biotransformation of the released payload is a critical factor influencing the overall therapeutic index of the ADC. DM4 undergoes intracellular S-methylation to form S-methyl-DM4 (this compound), a metabolite that has been shown to be even more potent than the parent compound in some instances.[1] Understanding the metabolic cascade of this compound is therefore essential for optimizing ADC design and predicting clinical outcomes.
The Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver and involves a series of oxidation reactions. The initial and most critical step is the formation of this compound itself from the released DM4 payload.
Formation of this compound
Following the cleavage of the linker from the ADC within the target cell, the thiol-containing DM4 is released. Intracellular S-methyltransferases then catalyze the methylation of the free sulfhydryl group, yielding this compound.[2] This metabolic conversion is significant as this compound is a highly potent cytotoxic agent.[3][][5]
Oxidative Metabolism of this compound
This compound undergoes further metabolism, primarily through oxidation of the methyl-sulfide moiety. This process, predominantly carried out by cytochrome P450 enzymes in the liver, leads to the formation of two major metabolites: this compound sulfoxide and this compound sulfone.[6] These oxidative steps are generally considered detoxification pathways, as the resulting metabolites exhibit reduced cytotoxic activity compared to this compound.
The metabolic cascade can be summarized as follows:
Active Metabolites and Their Cytotoxic Potency
The primary active metabolite in this pathway is this compound. The subsequent oxidation products, the sulfoxide and sulfone derivatives, are considered to be significantly less active.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activities of DM4 and its key metabolites have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Compound | Cell Line | IC50 (nM) |
| This compound | KB | 0.026 |
| DM4 | SK-BR-3 | 3.3 |
Table 1: In vitro cytotoxicity of DM4 and this compound.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the this compound metabolic pathway and the activity of its metabolites.
In Vitro Metabolism with Human Liver Microsomes (HLMs)
This assay is crucial for identifying the metabolites formed from a parent compound by liver enzymes.
Objective: To determine the metabolic fate of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the this compound solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.
Objective: To determine the IC50 value of this compound and its metabolites against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., KB, SK-BR-3)
-
Complete cell culture medium
-
This compound and its metabolites
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and its metabolites in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The metabolic pathway of this compound is a critical determinant of the overall activity and safety profile of DM4-based ADCs. The formation of the highly potent this compound from the released DM4 payload, followed by its oxidative detoxification to less active sulfoxide and sulfone metabolites, represents a complex interplay of bioactivation and inactivation. A thorough understanding of these processes, supported by robust in vitro assays, is essential for the rational design and clinical development of effective and well-tolerated antibody-drug conjugates. This guide provides a foundational understanding and practical methodologies for researchers in this dynamic field.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaron.com [pharmaron.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide to the Physical and Chemical Properties of DM4-SMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4-SMe, a potent maytansinoid derivative, is a critical component in the development of antibody-drug conjugates (ADCs). As a cytotoxic payload, its efficacy in targeted cancer therapy is contingent on a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of this compound, including its structural and physicochemical characteristics, alongside detailed experimental protocols for its synthesis, purification, characterization, and conjugation to monoclonal antibodies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel ADCs.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in ADCs. The following tables summarize the key physical and chemical characteristics of this potent cytotoxic agent.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid powder | [1] |
| Molecular Formula | C39H56ClN3O10S2 | [1] |
| Molecular Weight | 826.46 g/mol | [1][2][3] |
| CAS Number | 796073-68-2 | [1] |
| Purity | ≥98% | [1] |
| Melting Point | Not available for this compound. (DM4: 185-187 °C with decomposition) | [4] |
| pKa (Predicted) | 9.82 ± 0.70 | [5] |
Solubility
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 100 mg/mL (121.00 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | |
| In vivo formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Prepare fresh. | [6] |
| In vivo formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in saline). | |
| In vivo formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% corn oil. Use with caution for long-term dosing. |
Stability and Storage
| Condition | Recommendation | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [7] |
| Stock Solution in DMSO | -80°C | 6 months | [5][6][8] |
| Stock Solution in DMSO | -20°C | 1 month | [5][6][8] |
Mechanism of Action
This compound is a potent anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[] As a maytansinoid, it binds to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site.[4] This binding inhibits the polymerization of tubulin into microtubules and promotes the depolymerization of existing microtubules.[] The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[][10]
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from the hydrolysis of a mercapto compound followed by conversion to a disulfide, esterification, and reaction with maytansinol.
Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid
-
Under an argon atmosphere, cool a solution of anhydrous tetrahydrofuran (THF) and n-butyllithium in hexanes to -78°C.
-
Add acetonitrile dropwise and stir for 30 minutes.
-
React with isobutylene sulfide.
-
Hydrolyze the resulting mercapto compound with a base (e.g., NaOH).
Step 2: Formation of 4-Methyl-4-(methyldithio)pentanoic acid
-
Dissolve the 4-mercapto-4-methylpentanoic acid in deionized water.
-
Add sodium carbonate.
-
React with methyl methanethiolsulfonate (MeSSO2Me).
Step 3: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine
-
Convert the disulfide from Step 2 into its N-hydroxysuccinimide ester.
-
React the ester with N-methyl-L-alanine.
-
Purify the resulting carboxylic acid by column chromatography over silica gel.
Step 4: Synthesis of L-DM4-SMe
-
Under an argon atmosphere, dissolve maytansinol and the carboxylic acid from Step 3 in dichloromethane.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
-
After 1 minute, add a solution of zinc chloride in diethyl ether.
Step 5: Purification of L-DM4-SMe
-
Separate the diastereomeric mixture of L-DM4-SMe and D-DM4-SMe by HPLC using a cyano-bonded column.
-
Use a mobile phase of hexane, 2-propanol, and ethyl acetate (e.g., 68:8:24 ratio).
-
Collect the fractions containing the desired L-DM4-SMe isomer.
Characterization of this compound
High-Performance Liquid Chromatography (HPLC) A validated HPLC-DAD method can be used for the quantification of this compound.[8][11][]
-
Column: Reversed-phase C18 column (e.g., GraceSmart RP18).
-
Mobile Phase: Isocratic elution with a mixture of milliQ water and methanol (e.g., 25:75, v/v), both acidified with 0.1% v/v formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in N,N-Dimethylacetamide (DMA). For biological matrices, perform protein precipitation with acetonitrile, dry the supernatant, and reconstitute in DMA.[8][11]
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization of this compound can be achieved using high-resolution mass spectrometry and NMR spectroscopy to confirm its molecular weight and structure.[13][14][15]
Conjugation of this compound to an Antibody
The following is a general protocol for the conjugation of a thiol-containing payload like DM4 (derived from the reduction of this compound) to an antibody.
Caption: General workflow for the preparation of a DM4-ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
This compound.
-
Reducing agent for this compound (e.g., Dithiothreitol, DTT).
-
Reducing agent for the antibody (e.g., Tris(2-carboxyethyl)phosphine, TCEP).
-
Conjugation buffer (e.g., PBS with EDTA).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification columns (e.g., Sephadex G25 for buffer exchange, HIC or SEC column for ADC purification).
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to a suitable conjugation buffer.
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by adding a molar excess of TCEP and incubating at room temperature. The degree of reduction will determine the number of available thiol groups for conjugation.
-
This compound Reduction: Reduce this compound to its thiol-containing form (DM4) using a reducing agent like DTT.
-
Conjugation: Add the reduced DM4 to the reduced antibody solution. The reaction is typically carried out at room temperature for several hours.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted thiol groups.
-
Purification: Remove unconjugated DM4 and other small molecules by size-exclusion chromatography (e.g., Sephadex G25). Further purify the ADC to separate species with different drug-to-antibody ratios (DAR) using hydrophobic interaction chromatography (HIC).[16][17]
Characterization of the DM4-Antibody Conjugate
Drug-to-Antibody Ratio (DAR) Determination The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The weighted average DAR can be calculated from the peak areas of the different species.[1][2][3]
-
Reversed-Phase HPLC (RP-HPLC): After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the DAR.[1][]
-
UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength where the drug has a maximum absorbance.[3]
-
Mass Spectrometry: LC-MS can be used to determine the mass of the intact ADC and its subunits, allowing for precise DAR calculation.[1]
Signaling Pathways
The primary signaling event initiated by this compound is the disruption of microtubule dynamics, leading to mitotic arrest. This arrest triggers the intrinsic apoptotic pathway.
Caption: Intrinsic apoptotic pathway activated by this compound.
While the core mechanism is well-understood, further research may elucidate more intricate signaling networks affected by this compound, including potential impacts on tumor vasculature and the tumor microenvironment, as has been observed with other microtubule-targeting agents.[18][19]
Conclusion
This compound is a highly potent cytotoxic agent with well-defined physical and chemical properties that make it suitable for use as a payload in antibody-drug conjugates. Its mechanism of action through tubulin inhibition is a well-established anti-cancer strategy. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and conjugation of this compound. A thorough understanding and application of this knowledge are crucial for the successful development of next-generation targeted cancer therapies. Further investigation into the detailed stability profile and the broader impact on cellular signaling pathways will continue to refine its application and enhance the therapeutic potential of this compound-based ADCs.
References
- 1. Chemical shift assignments of domain 4 from the phosphohexomutase from Pseudomonas aeruginosa suggest that freeing perturbs its coevolved domain interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. agilent.com [agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Stabilization of Cyclin-Dependent Kinase 4 by Methionyl-tRNA Synthetase in p16INK4a-Negative Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Forced Degradation [sgs.com]
The Biological Activity and Cytotoxicity of DM4-SMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4-SMe, a thiol-containing maytansinoid, is a highly potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs). As a derivative of maytansine, its mechanism of action is rooted in the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways.
Core Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[] It binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle.[][2] This disruption of microtubule assembly leads to a halt in the cell cycle at the G2/M phase and subsequently induces apoptosis, or programmed cell death.[][3]
When incorporated into an ADC, this compound is selectively delivered to cancer cells expressing the target antigen of the monoclonal antibody. Following binding of the ADC to the cancer cell, the complex is internalized, and this compound is released into the cytoplasm where it can then exert its anti-tubulin activity.[2]
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| KB | Cervical Carcinoma | 0.026 | [4][5][6] |
| Note: Data for a wider range of cell lines is limited in publicly available literature. The provided value for KB cells demonstrates the sub-nanomolar potency of this compound. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite Annexin V-FITC at 488 nm and detect emission at 530 nm. Excite PI with a 488 nm laser and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Apoptosis Induction
The disruption of microtubule dynamics by this compound triggers a cascade of events leading to apoptosis. While the precise signaling network is complex and can be cell-type dependent, the intrinsic and extrinsic apoptosis pathways are key.
Caption: Workflow of ADC-delivered this compound from cell surface binding to apoptosis induction.
Simplified Apoptosis Signaling Pathway
Upon induction by cellular stress signals originating from microtubule disruption, both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways activated by this compound.
Experimental Workflow for In Vitro Analysis
A logical workflow for characterizing the in vitro activity of this compound involves a series of interconnected assays.
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Conclusion
This compound is a highly potent cytotoxic agent that functions through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Its sub-nanomolar activity in cancer cell lines underscores its suitability as a payload for antibody-drug conjugates. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and development of this compound-based cancer therapeutics. Further research to establish a broader profile of its activity across diverse cancer types and to fully elucidate the intricacies of its induced signaling pathways will be crucial for optimizing its clinical application.
References
Methodological & Application
Application Notes and Protocols: DM4-SMe Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the cytotoxic maytansinoid derivative, DM4-SMe, to monoclonal antibodies (mAbs) via lysine residues. This process is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. The following sections detail the necessary reagents, step-by-step experimental procedures, methods for characterization, and expected outcomes.
Introduction
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by harnessing the specificity of a monoclonal antibody for a tumor-associated antigen.[1] This targeted delivery enhances the therapeutic window of the cytotoxic payload, maximizing its efficacy against tumor cells while minimizing off-target toxicity to healthy tissues.[2] Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and subsequent cell death in cancer cells at subnanomolar concentrations.[3]
The conjugation of DM4 to a monoclonal antibody is most commonly achieved through the ε-amino groups of solvent-exposed lysine residues on the antibody surface.[4][5][6] This is typically accomplished using a heterobifunctional linker, which possesses two different reactive moieties. One end of the linker reacts with the antibody, while the other end forms a stable bond with the DM4 payload.[3] This protocol will focus on the use of an N-hydroxysuccinimide (NHS) ester-containing linker for reaction with lysine residues.
Principle of the Method
The conjugation process involves a two-step approach. First, the monoclonal antibody is modified by reacting its lysine residues with a heterobifunctional linker containing an NHS ester. The NHS ester forms a stable amide bond with the primary amine of the lysine side chain. In the second step, the thiol-containing DM4 payload is conjugated to the second reactive group of the linker, often a maleimide or a pyridyldithiol, to form the final ADC. The resulting ADC is a heterogeneous mixture of molecules with a varying number of DM4 molecules conjugated to each antibody, a critical quality attribute known as the drug-to-antibody ratio (DAR).[7][8]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Monoclonal Antibody (mAb) | User-defined | - |
| This compound | MedChemExpress | HY-100503 |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Thermo Fisher Scientific | 22360 |
| SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) | Thermo Fisher Scientific | 21657 |
| N,N-Dimethylacetamide (DMA) | Sigma-Aldrich | 270545 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010 |
| Sodium Phosphate Buffer, 0.2 M, pH 8.0 | - | - |
| Sodium Succinate Buffer, 50 mM, pH 5.0 | Sigma-Aldrich | S2378 |
| Size-Exclusion Chromatography (SEC) Column (e.g., Sephadex G25) | Cytiva | 17003401 |
| Hydrophobic Interaction Chromatography (HIC) Column (e.g., MAbPac HIC-Butyl) | Thermo Fisher Scientific | 088433 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 |
| Iodoacetamide | Sigma-Aldrich | I1149 |
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: The monoclonal antibody should be buffer-exchanged into a suitable reaction buffer, typically a phosphate buffer at a pH of 7.5-8.5, to ensure the reactivity of the lysine residues.[] Use a desalting column or dialysis cassette for this purpose.
-
Concentration Adjustment: Adjust the antibody concentration to a working range of 1-10 mg/mL. The final concentration should be determined based on the scale of the conjugation reaction.
Linker Activation and Antibody Modification (using SMCC as an example)
This step involves the reaction of the NHS-ester of the SMCC linker with the lysine residues of the mAb.
-
Prepare SMCC Solution: Dissolve the SMCC linker in an organic co-solvent such as N,N-dimethylacetamide (DMA) to a stock concentration of 10-20 mM.
-
Reaction Setup: In a reaction vessel, add the prepared monoclonal antibody.
-
Linker Addition: Add a calculated molar excess of the SMCC linker to the antibody solution. The molar ratio of linker to antibody will directly influence the resulting Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-10 fold molar excess. The final concentration of the organic co-solvent (e.g., DMA) in the reaction mixture should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., Sephadex G25 column) or tangential flow filtration (TFF). The antibody is now modified with the maleimide-functionalized linker (mAb-SMCC).
This compound Conjugation
This step involves the reaction of the thiol group of this compound with the maleimide group on the modified antibody.
-
Prepare this compound Solution: Dissolve this compound in DMA to a stock concentration of 10-20 mM.
-
Reaction Setup: To the purified mAb-SMCC solution, add the this compound solution. A slight molar excess of this compound relative to the incorporated linker is recommended (e.g., 1.5-2 fold).
-
Incubation: Incubate the reaction for 4-18 hours at room temperature in the dark. The reaction progress can be monitored by analytical HIC.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
Purification of the Antibody-Drug Conjugate (ADC)
Purification is crucial to remove unreacted this compound, residual linker, and any aggregated protein.
-
Size-Exclusion Chromatography (SEC): Perform an initial purification step using a size-exclusion column to remove small molecule impurities.[10]
-
Hydrophobic Interaction Chromatography (HIC): For a more refined purification and to separate different DAR species, HIC can be employed.[11][12] This technique separates molecules based on their hydrophobicity, which increases with the number of conjugated DM4 molecules.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an effective method for purification and buffer exchange.[]
Characterization of the this compound ADC
Drug-to-Antibody Ratio (DAR) Determination
The average number of DM4 molecules conjugated per antibody (DAR) is a critical quality attribute that impacts both the efficacy and toxicity of the ADC.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining the DAR of cysteine-conjugated ADCs and can also be applied to lysine-conjugated ADCs.[14] The different DAR species will elute as distinct peaks, and the average DAR can be calculated from the peak areas.[10]
-
UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to DM4) and using the known extinction coefficients of the antibody and the drug.[][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.[7]
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the ADC.
In Vitro Cytotoxicity Assay
The potency of the this compound ADC should be evaluated in vitro using a cell-based cytotoxicity assay.
-
Cell Culture: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, the unconjugated antibody, and free this compound as controls.
-
Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17][18]
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound. The ADC should demonstrate potent and specific killing of antigen-positive cells.
Quantitative Data Summary
| Parameter | Typical Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, LC-MS, UV/Vis Spectroscopy |
| Conjugation Efficiency | 60 - 90% | HIC, LC-MS |
| Monomer Purity | > 95% | Size-Exclusion Chromatography (SEC) |
| Free Drug Level | < 1% | Reversed-Phase HPLC (RP-HPLC) |
| In Vitro Potency (IC50) | Sub-nanomolar to low nanomolar | Cell-based Cytotoxicity Assay (e.g., MTT) |
Diagrams
Signaling Pathway of DM4-ADC Action
Caption: Mechanism of action of a DM4-Antibody-Drug Conjugate.
Experimental Workflow for this compound Conjugation
Caption: Workflow for the synthesis of a this compound Antibody-Drug Conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 7. hpst.cz [hpst.cz]
- 8. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for DM4-SMe ADC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the linker chemistry involved in the development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent DM4-SMe. Detailed protocols for key experimental procedures are provided to facilitate the successful design, synthesis, and characterization of this compound ADCs.
Introduction to this compound and Linker Chemistry in ADCs
DM4 (ravtansine) is a highly potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization and microtubule assembly, leading to mitotic arrest and apoptosis.[1][2] Its S-methylated thiol group (SMe) provides a stable attachment point for linkers, enabling its conjugation to monoclonal antibodies (mAbs) for targeted delivery to cancer cells.[3] The choice of linker chemistry is critical as it significantly influences the stability, efficacy, and therapeutic index of the resulting ADC.[4][5]
Linkers for this compound ADCs can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to release the DM4 payload in the tumor microenvironment or inside the target cell, often triggered by specific conditions such as low pH or the presence of certain enzymes.[5][6] Disulfide-based linkers, like those derived from SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate), are a common choice for DM4 conjugation. They remain relatively stable in the bloodstream and are cleaved in the reducing environment of the cell, releasing the active drug.[7][8]
-
Non-cleavable Linkers: These linkers, such as the thioether bond formed by SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), result in the release of the drug along with the linker and a portion of the antibody after lysosomal degradation of the ADC.[1][9] This approach can lead to a more stable ADC in circulation.[6]
The selection of the appropriate linker depends on the specific target, the antibody, and the desired mechanism of action.[10]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the development of this compound ADCs.
Table 1: In Vitro Cytotoxicity of DM4 and DM4-Based ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 | Citation(s) |
| This compound | KB | - | 0.026 nM | [11] |
| T4H11-DM4 | HT-29 (colon cancer) | DDR1 | Potent (exact value not specified) | [12] |
| T4H11-DM4 | HCT116 (colon cancer) | DDR1 | Potent (exact value not specified) | [12] |
| Trastuzumab-DM4 | HER2-positive cells | HER2 | Not specified | [13] |
| huMov19-sulfo-SPDB-DM4 | KB (cervical cancer) | Folate Receptor α | Effective at 25µg/kg of DM4 | [14] |
| huMov19-sulfo-SPDB-DM4 | IGROV-1 (ovarian cancer) | Folate Receptor α | Effective at 25µg/kg of DM4 | [14] |
Table 2: Linker Stability Comparison
| Linker Type | Linker Example | Stability Characteristics | Citation(s) |
| Disulfide (Cleavable) | SPDB | Stable in circulation, cleaved in the reducing intracellular environment. Steric hindrance can modulate stability. | [7][8][] |
| Thioether (Non-cleavable) | SMCC | Generally more stable in circulation compared to some cleavable linkers. | [6][9] |
| Silyl ether (Acid-cleavable) | Novel silyl ether | t1/2 > 7 days in human plasma, offering improved stability over traditional acid-cleavable linkers. | [6] |
| Sulfatase-cleavable | Novel sulfatase linker | High plasma stability (> 7 days in mouse plasma). | [6] |
Experimental Protocols
Protocol for this compound ADC Conjugation using a Thioether Linker (SMCC)
This protocol describes a two-step process for conjugating a this compound payload to an antibody via a non-cleavable thioether linker using SMCC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free)
-
SMCC crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
This compound drug
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting columns or dialysis equipment
-
Reaction buffers (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5; conjugation buffer: pH 6.5-7.5)
-
Quenching solution (e.g., Tris or glycine buffer)
Procedure:
-
Antibody Preparation:
-
Activation of this compound with SMCC:
-
Dissolve SMCC in anhydrous DMSO or DMF to prepare a stock solution.[16]
-
Dissolve the this compound drug in a compatible solvent.
-
React this compound with a molar excess of the SMCC solution. The exact stoichiometry should be optimized but a 1.5 to 5-fold molar excess of SMCC to this compound is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Conjugation of Activated this compound to the Antibody:
-
Add the activated this compound-SMCC complex to the prepared antibody solution. A typical molar ratio of drug-linker to antibody is between 5:1 and 20:1, but this needs to be empirically determined.[17]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][17]
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris or glycine) to a final concentration of 50-100 mM to react with any excess maleimide groups.
-
-
Purification of the ADC:
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic activity of a this compound ADC on a target cancer cell line.
Materials:
-
Target cancer cell line and a negative control cell line (lacking the target antigen)
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody solutions. Include wells with medium only as a blank control.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.[20]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
This protocol describes the determination of the average DAR and the distribution of drug-loaded species in a this compound ADC sample using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
This compound ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the different ADC species using a decreasing salt gradient by increasing the percentage of Mobile Phase B. Species with a higher DAR are more hydrophobic and will elute later.[5][10]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
Visualizations
Signaling Pathway of DM4-Induced Apoptosis
Caption: Signaling pathway of DM4-induced apoptosis.
Experimental Workflow for this compound ADC Development
Caption: Experimental workflow for this compound ADC development.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trastuzumab-DM4 | BroadPharm [broadpharm.com]
- 14. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hpst.cz [hpst.cz]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. smatrix.com [smatrix.com]
Application Notes and Protocols for DM4-SMe In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4-SMe is a highly potent thiol-containing maytansinoid, a class of microtubule-targeting agents. It is a metabolite of antibody-drug conjugates (ADCs) that utilize the DM4 payload.[1] Maytansinoids exert their cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines and presents key data on its potency.
Mechanism of Action
This compound functions as a potent inhibitor of microtubule dynamics. By binding to tubulin, it disrupts the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[2][3] This interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[4] Key events in this pathway include the release of cytochrome c from the mitochondria and the activation of a cascade of caspases, the executioner enzymes of apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its parent compound DM4 in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | KB | Nasopharyngeal Carcinoma | 0.026 | --INVALID-LINK-- |
| DM4 | SK-BR-3 | Breast Adenocarcinoma | 0.3 - 0.4 | [4] |
| This compound | COLO 205 | Colorectal Adenocarcinoma | Potent | --INVALID-LINK-- |
| This compound | A-375 | Malignant Melanoma | Potent | --INVALID-LINK-- |
| Maytansine | BT474 | Breast Ductal Carcinoma | 0.42 | [1] |
| Maytansine | BJAB | Burkitt's Lymphoma | 0.27 | [1] |
Experimental Protocols
General In Vitro Cytotoxicity Assay using MTT
This protocol outlines a common method for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. It is recommended to use a concentration range that brackets the expected IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
References
- 1. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Cell Lines Sensitive to DM4-SMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing cancer cell lines sensitive to the potent cytotoxic agent DM4-SMe. Detailed protocols for key experiments are included to ensure reliable and reproducible results in your laboratory.
Introduction
This compound is a thiol-containing maytansinoid, a class of potent microtubule-targeting agents. It is the S-methylated metabolite of DM4, a cytotoxic payload frequently used in antibody-drug conjugates (ADCs). This compound exerts its anticancer effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[][2] This document outlines the procedures for screening various cancer cell lines to determine their sensitivity to this compound, a critical step in preclinical drug development and in understanding the mechanisms of ADC efficacy.
Data Presentation: Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| KB | Human Nasopharyngeal Carcinoma | This compound | 0.026 | [4] |
| SK-BR-3 | Breast Cancer | DM4 | 0.3 - 0.4 | [3] |
| P-388 | Murine Lymphocytic Leukemia | Maytansinoid | Sub-nanomolar | [] |
| L1210 | Murine Leukemia | Maytansinoid | Sub-nanomolar | [] |
| Various AML Cell Lines | Acute Myeloid Leukemia | 7E7-DM4 (ADC) | 1 - 10 | [3] |
Note: The IC50 values for ADCs are influenced by antigen expression and antibody internalization rates and may not directly reflect the intrinsic sensitivity of the cell line to free this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing cell line sensitivity.
Experimental Protocols
Here are detailed protocols for the key experiments required to screen and characterize cell lines for their sensitivity to this compound.
Cytotoxicity Assay using MTT
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete culture medium. A typical concentration range to start with is 10 nM down to 0.1 pM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium containing DMSO at the same concentration as the highest this compound concentration to serve as a vehicle control. Also, include wells with medium only as a blank.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Apoptosis Assay using Annexin V Staining
This protocol is for detecting apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Sensitive cancer cell line(s)
-
Complete culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat the cells with this compound at a concentration around the IC50 value for 24 to 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
-
Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Sensitive cancer cell line(s)
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 value for a suitable time course (e.g., 12, 24, 48 hours). Include an untreated control.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to generate a histogram of DNA content.
-
Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G2/M phase, which is indicative of the mechanism of action of microtubule inhibitors like this compound.
-
References
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for Preparing DM4-SMe Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4-SMe is a potent microtubule-targeting agent and a cytotoxic payload used in the development of antibody-drug conjugates (ADCs).[1][][3] As a derivative of maytansine, it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[4][5][6] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for this compound.[1][7]
This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 796073-68-2 | [1] |
| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S | - |
| Molecular Weight | 826.39 g/mol | - |
| Solubility in DMSO | Up to 100 mg/mL (requires sonication) | [1][7] |
| Appearance | Solid powder | - |
Preparation of this compound Stock Solution in DMSO
This section details the necessary materials, equipment, and a step-by-step protocol for preparing a this compound stock solution.
Materials and Equipment
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Experimental Protocol
3.2.1. Pre-Preparation
-
Read the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
Work in a chemical fume hood to minimize inhalation exposure.
-
Ensure all equipment is clean, dry, and sterile if the stock solution is for cell-based assays.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
3.2.2. Weighing this compound
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.
3.2.3. Dissolution in DMSO
-
Calculate the required volume of DMSO to achieve the desired stock concentration using the formula: Volume (mL) = [Mass of this compound (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L) * 1000
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1][7] Visually inspect to ensure a clear solution.
3.2.4. Aliquoting and Storage
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped tubes. This prevents repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[1][7] For short-term storage, -20°C for up to 1 month is acceptable.[1][7]
Stock Solution Concentration Calculation Table
The following table provides the required volume of DMSO to prepare common stock concentrations from 1 mg of this compound.
| Desired Stock Concentration | Required Volume of DMSO for 1 mg of this compound |
| 1 mM | 1.2100 mL |
| 5 mM | 0.2420 mL |
| 10 mM | 0.1210 mL |
Safety Precautions
-
Handling: this compound is a potent cytotoxic agent and should be handled with extreme caution. Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: All weighing and solution preparation steps should be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Disposal: Dispose of all waste materials (gloves, tubes, tips) contaminated with this compound in accordance with institutional and local regulations for cytotoxic waste.
-
Spills: In case of a spill, decontaminate the area with an appropriate solution (e.g., 1% sodium hypochlorite) and dispose of cleaning materials as cytotoxic waste.
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis.
References
Application Notes and Protocols for In Vivo Studies of DM4-SMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of DM4-SMe Antibody-Drug Conjugates (ADCs) intended for in vivo studies. The information compiled is based on established preclinical evaluation methodologies for maytansinoid-based ADCs.
Introduction to this compound ADCs
This compound is a potent cytotoxic maytansinoid derivative that functions as a tubulin inhibitor.[1][][3] By binding to tubulin, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[3][4][5] In the context of an ADC, this compound is the "payload" that is conjugated to a monoclonal antibody (mAb) via a linker.[][6] This allows for the targeted delivery of the cytotoxic agent to tumor cells expressing a specific antigen recognized by the mAb, thereby increasing the therapeutic window and reducing systemic toxicity.[4][6][7] this compound can be attached to the antibody through either a disulfide or a stable thioether bond.[1][]
Core Concepts of this compound ADC Action
The efficacy of a this compound ADC relies on a multi-step process that begins with systemic administration and culminates in target cell death. This process also includes the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[5][8]
Experimental Protocols
Protocol 1: General this compound ADC Conjugation Workflow
This protocol outlines the general steps for conjugating this compound to a monoclonal antibody. The specific buffer conditions, pH, and molar ratios will need to be optimized for each antibody and linker system.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
This compound with a suitable linker (e.g., SPDB)
-
Organic solvent (e.g., Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO))
-
Conjugation buffer (e.g., borate or phosphate buffer, pH 6.5-8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column)
-
Final formulation buffer
Procedure:
-
Antibody Preparation:
-
If using a cysteine-based conjugation strategy, partially reduce the antibody to expose free thiol groups. This is typically done using a reducing agent like TCEP.
-
Buffer exchange the antibody into the desired conjugation buffer.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound linker derivative in an organic solvent such as DMA or DMSO to create a stock solution.
-
-
Conjugation:
-
Add the this compound linker stock solution to the prepared antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR) and must be empirically optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a specified time (e.g., 2-18 hours).
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and organic solvent. Size-exclusion chromatography (SEC) is a common method.
-
Collect fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280).
-
Calculate the DAR using UV-Vis spectroscopy or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm purity by SDS-PAGE and/or other analytical methods.
-
-
Formulation:
-
Buffer exchange the purified ADC into the final formulation buffer for in vivo administration.
-
Protocol 2: Formulation of this compound ADC for In Vivo Studies
The final formulation is critical for ensuring the stability and tolerability of the ADC during administration.[4] The following is a widely applicable formulation buffer system for maytansinoid-based ADCs.
Table 1: Example Formulation Buffer for In Vivo Studies
| Component | Concentration | Purpose | Reference |
| Sodium Succinate | 10 mmol/L | Buffering agent to maintain pH | [9] |
| Sucrose | 9% (w/v) | Cryoprotectant and stabilizer | [9] |
| Polysorbate-20 | 0.01% (w/v) | Surfactant to prevent aggregation and surface adsorption | [9] |
| pH | 4.7 | Optimal pH for stability of this specific ADC | [9] |
Procedure:
-
Prepare the formulation buffer by dissolving the components in sterile, pyrogen-free water.
-
Filter the buffer through a 0.22 µm filter.
-
Perform buffer exchange of the purified ADC into the final formulation buffer using methods such as dialysis or tangential flow filtration (TFF).
-
Adjust the final concentration of the ADC as required for the planned in vivo study.
-
Store the formulated ADC at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).
In Vivo Study Design and Data Presentation
When conducting preclinical in vivo studies, it is crucial to include appropriate controls and collect quantitative data to assess the ADC's efficacy and tolerability.
Experimental Groups:
-
Vehicle control (formulation buffer only)
-
Unconjugated antibody control
-
Isotype control ADC (non-targeting antibody conjugated to this compound)
-
This compound ADC at various dose levels
Data Collection and Presentation: Quantitative data from in vivo studies should be summarized in tables for clear comparison.
Table 2: Example Data Summary from an In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 1500 ± 150 | 0 | +5% |
| Unconjugated mAb | 10 | 1450 ± 130 | 3 | +4% |
| Isotype Control ADC | 5 | 1300 ± 140 | 13 | -2% |
| This compound ADC | 1.25 | 800 ± 90 | 47 | -1% |
| This compound ADC | 2.5 | 450 ± 60 | 70 | -3% |
| This compound ADC | 5 | 150 ± 30 | 90 | -8% |
Table 3: Example Pharmacokinetic Parameters for a this compound ADC
| Parameter | Value | Units | Description |
| Cmax | 150 | µg/mL | Maximum serum concentration |
| T½ | 120 | hours | Half-life of the ADC in circulation |
| AUC | 15000 | µg*h/mL | Area under the concentration-time curve |
| CL | 0.3 | mL/h/kg | Clearance rate |
Conclusion
The successful formulation of this compound ADCs for in vivo studies requires careful attention to the conjugation process, purification, and final formulation into a stable, biocompatible buffer. The protocols and data presentation guidelines provided here serve as a comprehensive resource for researchers in the field of targeted cancer therapeutics. Optimization of each step for the specific antibody and tumor model is essential for achieving robust and reproducible preclinical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of DM4-SMe
AN-001 | For Research Use Only
Introduction
DM4-SMe (S-methyl-DM4) is a key metabolite of the potent maytansinoid cytotoxin, DM4 (Ravtansine), which is frequently utilized as a payload in antibody-drug conjugates (ADCs).[1][2][][4][5] In the development and preclinical assessment of DM4-based ADCs, it is crucial to accurately quantify the concentration of free DM4 and its metabolite, this compound, in biological matrices.[1] This process helps in understanding the pharmacokinetics (PK), stability, and metabolism of the ADC, providing critical insights into its efficacy and potential off-target toxicities.[6][7] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous detection and quantification of DM4 and this compound in biological samples.
Principle
This method employs isocratic reversed-phase chromatography on a C18 stationary phase to separate this compound and its parent compound, DM4. The separation is achieved based on their hydrophobicity. A mobile phase consisting of an acidified water and methanol mixture ensures good peak shape and resolution.[1][6][7] Quantification is performed using a diode array detector (DAD) at 254 nm, a wavelength where both analytes exhibit significant absorbance.[1][6] The method is validated for its linearity, sensitivity, precision, and accuracy, making it a reliable tool for pharmaceutical and clinical research.[6][7][8]
Experimental Protocols
Materials and Reagents
-
Analytes: DM4 and this compound reference standards (e.g., from MedChemExpress)[1][7]
-
Solvents:
-
Equipment:
-
Chromatographic Column:
Standard Solution Preparation
-
Primary Stock Solutions: Accurately weigh and dissolve DM4 and this compound reference standards in DMA to prepare individual stock solutions at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working solution containing both DM4 and this compound in DMA. Serially dilute this mixed solution with DMA to create a series of calibration standards. A typical calibration curve range is 0.06 to 20 µg/mL.[1][6][7]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.25, 2, and 10 µg/mL) from a separate stock solution to assess method precision and accuracy.[7]
Sample Preparation (from Plasma)
This protocol is adapted for the analysis of free DM4/DM4-SMe in plasma samples spiked with an ADC.
-
Spiking: Combine 270 µL of blank human plasma with 30 µL of the ADC solution or calibration standard.[7]
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins. A common ratio is 3 parts acetonitrile to 1 part plasma.
-
Vortex & Centrifuge: Vortex the mixture thoroughly to ensure complete precipitation. Centrifuge at high speed (e.g., 12,000 x g) for 3 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 300 µL) of DMA.[7] Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample again to remove any remaining particulates.[7]
-
Injection: Transfer the final supernatant to an HPLC vial for analysis.
HPLC Instrument Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | GraceSmart RP18 (4.6 x 150 mm, 5 µm) |
| Column Temperature | 40 °C |
| Mobile Phase | Isocratic: Milli-Q Water (0.1% Formic Acid) : Methanol (0.1% Formic Acid) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | Approximately 13-15 minutes |
Table 1: Optimized HPLC Method Parameters.[1][6][7]
Results and Data Presentation
Chromatographic Performance
Under the specified conditions, the method successfully separates DM4 and its more hydrophobic metabolite, this compound. The expected retention times are approximately 3.9 minutes for DM4 and 5.4 minutes for this compound.[1] The isocratic elution ensures stable baseline and reproducible results within a short run time.
Quantitative Performance
The method has been validated according to international guidelines, demonstrating excellent performance for the quantification of both analytes in biological matrices.[1] Key validation parameters are summarized in the table below.
| Parameter | DM4 | This compound |
| Linearity Range (µg/mL) | 0.06 - 20 | 0.06 - 20 |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.025 - 0.04 µg/mL | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL | 0.06 µg/mL |
| Intraday Precision (%RSD) | 2.3 - 8.2% | 2.3 - 8.2% |
| Interday Precision (%RSD) | 0.7 - 10.1% | 0.7 - 10.1% |
| Intraday Trueness (%Bias) | -1.1 to 3.1% | -1.1 to 3.1% |
| Interday Trueness (%Bias) | -10.4 to 7.5% | -10.4 to 7.5% |
| Mean Retention Time (min) | ~3.9 | ~5.4 |
Table 2: Summary of Method Validation Data.[1][6][7][8]
Workflow Visualization
The following diagram illustrates the general experimental workflow from sample preparation to data analysis for the quantification of this compound.
Caption: HPLC workflow for this compound quantification.
References
- 1. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio of DM4-SMe Antibody-Drug Conjugates: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the cytotoxic agent DM4-SMe. Accurate DAR characterization is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of ADCs. This guide covers the most common analytical techniques: UV-Vis Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Hydrophobic Interaction Chromatography (HIC).
Introduction to this compound ADCs
Antibody-drug conjugates are a transformative class of biotherapeutics designed to deliver potent cytotoxic agents, such as this compound, directly to cancer cells. DM4, a maytansinoid derivative, is a highly potent tubulin inhibitor that induces mitotic arrest and subsequent apoptosis in target cells.[1] It is conjugated to a monoclonal antibody (mAb), often via a linker, to form the ADC. The drug-to-antibody ratio represents the average number of drug molecules conjugated to a single antibody and is a key parameter to optimize during ADC development.
Quantitative Data Summary
Accurate DAR determination relies on precise knowledge of the molecular weights and molar extinction coefficients of the antibody and the cytotoxic drug. The following table summarizes these values for a typical this compound ADC, using Trastuzumab as a representative monoclonal antibody.
| Component | Molecular Weight (Da) | Molar Extinction Coefficient (ε) at 280 nm (M⁻¹cm⁻¹) | Molar Extinction Coefficient (ε) at 252 nm (M⁻¹cm⁻¹) |
| Trastuzumab | ~145,531[2][3][4] | 225,000[5][6] | To be determined experimentally |
| This compound | 826.46[7][8] | 5,230 (estimated from DM1)[9] | 26,355 (estimated from DM1)[9] |
Mechanism of Action of this compound
This compound exerts its cytotoxic effect by disrupting microtubule dynamics within the target cancer cell. The following diagram illustrates the key steps in its mechanism of action.
Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a rapid and straightforward method for determining the average DAR of an ADC population. This technique relies on the distinct absorbance spectra of the antibody and the drug.
Experimental Workflow
Protocol:
-
Determine Molar Extinction Coefficients (ε):
-
Prepare stock solutions of the unconjugated antibody (e.g., Trastuzumab) and this compound in an appropriate buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of serial dilutions of the antibody and this compound at both 280 nm and the wavelength of maximum absorbance for the drug (typically ~252 nm for maytansinoids).
-
Calculate the molar extinction coefficient (ε) for both the antibody and this compound at both wavelengths using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length of the cuvette.
-
-
Measure ADC Absorbance:
-
Prepare a solution of the this compound ADC at a known concentration in the same buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and 252 nm (A₂₅₂).
-
-
Calculate DAR:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be determined by solving the following simultaneous equations:
-
A₂₈₀ = (ε_Ab,₂₈₀ * [Ab]) + (ε_Drug,₂₈₀ * [Drug])
-
A₂₅₂ = (ε_Ab,₂₅₂ * [Ab]) + (ε_Drug,₂₅₂ * [Drug])
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = [Drug] / [Ab]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Distribution
LC-MS provides detailed information on the distribution of different drug-loaded species within an ADC population, in addition to the average DAR.[10]
Experimental Workflow
Protocol:
-
Sample Preparation:
-
The ADC sample can be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains.
-
For intact analysis, dilute the ADC sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer.
-
For analysis of reduced subunits, incubate the ADC with a reducing agent such as dithiothreitol (DTT).
-
Deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectra.
-
-
LC-MS Analysis:
-
Separate the ADC species using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
The eluent is directly introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra over a mass range that encompasses the different charge states of the ADC species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., this compound molecules.
-
Calculate the relative abundance of each species based on the peak areas from the deconvoluted spectrum.
-
The average DAR is calculated using the following formula:
-
DAR = Σ (Peak Area_i * i) / Σ (Peak Area_i), where 'i' is the number of drugs conjugated to the antibody for each peak.
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Profile
HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[8] Since this compound is hydrophobic, each additional drug molecule increases the overall hydrophobicity of the ADC, allowing for the separation of different DAR species.
Experimental Workflow
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample in a mobile phase containing a high concentration of a kosmotropic salt (e.g., ammonium sulfate).
-
-
HIC Analysis:
-
Inject the sample onto a HIC column (e.g., Butyl-NPR).
-
Elute the ADC species using a decreasing salt gradient. The more hydrophobic, higher DAR species will elute later.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated antibody and the different drug-loaded species.
-
The average DAR is calculated as the weighted average of the peak areas:
-
Average DAR = Σ (Peak Area_i * i) / Σ (Peak Area_i), where 'i' is the number of drugs conjugated to the antibody for each peak (e.g., 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
-
Conclusion
The determination of the drug-to-antibody ratio is a fundamental aspect of the characterization and quality control of this compound ADCs. The choice of analytical method depends on the specific information required. UV-Vis spectroscopy offers a rapid estimation of the average DAR, while LC-MS and HIC provide more detailed information on the distribution of different drug-loaded species. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to accurately and reliably characterize their this compound ADCs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Conjugation of DM4-SMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. Maytansinoids, such as DM4, are highly potent microtubule-disrupting agents that have shown significant promise as ADC payloads. The S-methylated form of DM4 (DM4-SMe) is a key metabolite. Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites, which can lead to suboptimal pharmacokinetics and a narrow therapeutic window.[1][2]
Site-specific conjugation technologies address these limitations by producing homogeneous ADCs with a precise DAR and defined attachment points.[1][3][4] This leads to improved stability, better pharmacokinetics, and an enhanced therapeutic index.[4][5] These application notes provide an overview and detailed protocols for three leading site-specific conjugation methods for coupling thiol-containing DM4 derivatives to monoclonal antibodies:
-
THIOMAB™ Technology: Engineering of cysteine residues for site-specific conjugation.
-
Unnatural Amino Acid (UAA) Incorporation: Genetic encoding of non-canonical amino acids with orthogonal reactivity.
-
Enzyme-Assisted Ligation: Chemo-enzymatic modification for controlled conjugation.
Data Presentation: Comparison of Site-Specific Conjugation Methods
The choice of conjugation strategy can significantly impact the characteristics of the final ADC. The following table summarizes typical quantitative data for the different site-specific methods.
| Feature | THIOMAB™ Technology | Unnatural Amino Acid (UAA) Incorporation | Enzyme-Assisted Ligation (e.g., Transglutaminase) |
| Typical DAR | 2.0 (highly homogeneous) | 2.0 or 4.0 (highly homogeneous) | 2.0 or 4.0 (highly homogeneous) |
| Conjugation Efficiency | >95% | >95% | >90% |
| Plasma Stability | High, but dependent on linker chemistry | Very high (stable oxime or other covalent bonds) | High (stable amide bond) |
| Homogeneity | High | Very High | Very High |
| Key Advantages | Well-established, robust thiol chemistry | Precise control over conjugation site, bioorthogonal chemistry | Utilizes native antibody or minimal tags, mild reaction conditions |
| Key Considerations | Requires antibody engineering (cysteine mutation) and redox steps | Requires cell line engineering and specialized reagents | May require antibody deglycosylation or tag incorporation |
Experimental Protocols
THIOMAB™ Technology for DM4 Conjugation
This method involves the introduction of cysteine residues at specific sites on the antibody sequence through site-directed mutagenesis. These engineered cysteines provide reactive thiol groups for conjugation with a maleimide-containing DM4 linker-payload, such as SPDB-DM4.[5][6][]
Caption: Workflow for generating a UAA-based DM4 ADC.
Protocol:
-
Generation of UAA-containing Antibody:
-
Introduce an amber stop codon (TAG) at the desired site of UAA incorporation in the antibody gene via site-directed mutagenesis. [8] * Co-express the antibody gene with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., for p-azidomethyl-L-phenylalanine, pAMF) in a suitable mammalian cell line. [3] * Culture the cells in media supplemented with the UAA (e.g., 1 mM pAMF).
-
Purify the expressed antibody containing the UAA using Protein A chromatography.
-
-
DM4 Derivative Synthesis:
-
Synthesize or procure a DM4 derivative containing a complementary reactive group for click chemistry. For an azide-containing UAA, a DM4 derivative with a strained alkyne, such as dibenzocyclooctyne (DBCO), is required (e.g., DBCO-PEG4-DM4).
-
-
Click Chemistry Conjugation:
-
Dissolve the DBCO-DM4 derivative in DMSO.
-
Add the DBCO-DM4 derivative to the purified UAA-containing antibody at a 2-4 molar excess.
-
Incubate the reaction for 24-48 hours at 4°C or for 4 hours at 25°C. [9]The reaction is typically performed in a neutral pH buffer (e.g., PBS pH 7.4).
-
-
Purification and Characterization:
-
Remove excess DBCO-DM4 derivative by SEC.
-
Characterize the resulting ADC for DAR and purity. Reversed-phase HPLC (RP-HPLC) coupled with mass spectrometry is highly effective for analyzing the homogeneity of UAA-based ADCs. [3]
-
Enzyme-Assisted Ligation of DM4
Enzymatic methods, such as those using microbial transglutaminase (MTGase), offer a highly specific way to conjugate drugs to antibodies. MTGase catalyzes the formation of a stable isopeptide bond between a glutamine residue on the antibody and a primary amine on the linker-drug. [10][11]This can be targeted to a native glutamine (after deglycosylation) or an engineered glutamine-containing tag.
Workflow for MTGase-mediated DM4 Conjugation
Caption: Workflow for generating an MTGase-DM4 ADC.
Protocol:
-
Antibody Preparation:
-
For conjugation at the native Q295 residue, the antibody must first be deglycosylated using an enzyme like PNGase F. [11] * Alternatively, to avoid deglycosylation, an engineered microbial transglutaminase (eMTG) that is tolerant of glycosylation can be used. [12] * For higher DAR or alternative conjugation sites, a glutamine-containing peptide tag can be engineered into the antibody C-terminus. [13]
-
-
Preparation of Amine-functionalized DM4:
-
Synthesize or procure a DM4 derivative containing a primary amine linker (e.g., a linker with a terminal cadaverine moiety).
-
-
Enzymatic Conjugation:
-
Prepare a reaction mixture containing the antibody (8-10 mg/mL) in a suitable buffer (e.g., HEPES pH 7.0). [12] * Add the amine-containing DM4 derivative to the antibody solution at a molar ratio of approximately 12:1 (drug-linker to antibody). [12] * Initiate the reaction by adding MTGase (or eMTG). The amount of enzyme can be varied to control the final DAR. [12] * Incubate the reaction at 37°C for 18-24 hours. [12]
-
-
Purification and Characterization:
-
Purify the ADC from the reaction mixture using SEC to remove the enzyme and excess drug-linker.
-
Analyze the final product for DAR and purity using RP-HPLC and mass spectrometry. The high homogeneity of enzymatically produced ADCs makes them well-suited for mass spectrometry analysis. [10]
-
Conclusion
Site-specific conjugation methods are pivotal in the development of next-generation ADCs, offering superior homogeneity and improved therapeutic properties compared to conventional methods. The choice between THIOMAB™, UAA incorporation, and enzyme-assisted ligation will depend on the specific application, available resources, and desired characteristics of the final ADC. The protocols provided herein offer a detailed guide for researchers to produce highly homogeneous and potent DM4-based ADCs for preclinical and clinical development.
References
- 1. SPDB-DM4 - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues [mdpi.com]
- 6. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 8. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic antibody modification by bacterial transglutaminase. | Semantic Scholar [semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Efficient Site-Specific Antibody-Drug Conjugation by Engineering a Nature-Derived Recognition Tag for Microbial Transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DM4-SMe ADC Aggregation
For researchers, scientists, and drug development professionals utilizing DM4-SMe Antibody-Drug Conjugates (ADCs), aggregation is a critical challenge that can impact product stability, efficacy, and safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Troubleshooting Guide: this compound ADC Aggregation
This guide provides a systematic approach to identifying and mitigating aggregation issues with your this compound ADC.
Initial Assessment: Is Aggregation Occurring?
The first step is to confirm and quantify the presence of aggregates.
Q1: What are the primary methods to detect and quantify this compound ADC aggregation?
A1: A multi-pronged approach using orthogonal techniques is recommended for accurate assessment of aggregation.[1][2] The most common and effective methods include:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the industry standard for quantifying soluble aggregates based on their size.[1][3] It allows for the determination of the molecular weight and size distribution of the ADC and any high molecular weight species (HMWS).[1][3]
-
Dynamic Light Scattering (DLS): A high-throughput method to assess the size distribution of particles in a solution and detect the presence of aggregates.[1] It is particularly useful for monitoring changes in aggregation over time.
-
Analytical Ultracentrifugation (AUC): A highly sensitive technique for characterizing and quantifying aggregates based on their sedimentation velocity.[1]
-
Hydrophobic Interaction Chromatography (HIC): This method can separate ADC species based on hydrophobicity and can be indicative of aggregation propensity, especially with hydrophobic payloads like DM4.
Investigating the Cause of Aggregation
Once aggregation is confirmed, the next step is to identify the root cause. The following sections address common factors contributing to this compound ADC aggregation.
Conjugation Process
The conjugation of the hydrophobic this compound payload is a critical step where aggregation can be initiated.
Q2: My this compound ADC is aggregating immediately after the conjugation reaction. What are the likely causes and how can I prevent this?
A2: Aggregation during conjugation is often due to the increased hydrophobicity of the ADC following the attachment of the this compound payload. Several factors can exacerbate this:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Local High Concentrations of Reagents: Adding the this compound linker-payload solution too quickly can create localized high concentrations, leading to protein precipitation.
-
Unfavorable Buffer Conditions: The pH and salt concentration of the conjugation buffer can significantly impact antibody stability. Performing the conjugation at or near the isoelectric point (pI) of the antibody can reduce its solubility and promote aggregation.
-
Presence of Organic Solvents: While often necessary to dissolve the hydrophobic linker-payload, organic solvents can denature the antibody, exposing hydrophobic regions and leading to aggregation.
Troubleshooting Strategies:
-
Optimize the DAR: Aim for the lowest DAR that still provides the desired efficacy. A DAR of 2 to 4 is often a good starting point for maytansinoid ADCs.
-
Controlled Reagent Addition: Add the dissolved this compound linker-payload to the antibody solution slowly and with gentle, continuous mixing.
-
Buffer Optimization:
-
Ensure the conjugation buffer pH is at least one unit away from the antibody's pI.
-
Maintain an appropriate ionic strength to keep the antibody soluble.
-
-
Minimize Organic Solvent Concentration: Use the lowest possible concentration of the organic solvent required to dissolve the linker-payload.
-
Consider Immobilization Techniques: For lab-scale experiments, immobilizing the antibody on a solid support (e.g., resin) during conjugation can physically separate the antibody molecules and prevent aggregation. After conjugation and washing, the ADC can be released into a stabilizing buffer.
Formulation and Storage
The formulation of your this compound ADC is critical for its long-term stability.
Q3: I am observing a gradual increase in aggregation during storage of my purified this compound ADC. How can I improve its stability?
A3: Gradual aggregation during storage is typically a sign of formulation instability. The following factors should be considered:
-
Suboptimal Buffer pH and Ionic Strength: The pH of the formulation buffer can influence the charge of the ADC and its propensity to self-associate.
-
Lack of Stabilizing Excipients: Excipients play a crucial role in preventing aggregation by various mechanisms.
-
Inappropriate Storage Temperature: Both elevated temperatures and freeze-thaw cycles can induce aggregation.
-
Mechanical Stress: Agitation or shearing forces during handling can lead to aggregation.
Formulation Optimization Strategies:
| Parameter | Recommendation | Rationale |
| pH | Maintain a pH between 5.0 and 7.0, avoiding the antibody's pI. | Optimizing the pH helps to maintain the native conformation of the antibody and prevent charge-related aggregation. |
| Excipients | ||
| - Surfactants | Add non-ionic surfactants like Polysorbate 80 (PS80) or Polysorbate 20 (PS20) at concentrations of 0.01% to 0.1% (w/v).[4][5] | Surfactants protect against aggregation at air-water interfaces and can stabilize the ADC.[6] |
| - Sugars | Include sugars such as sucrose or trehalose. | These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization. |
| - Amino Acids | Consider adding arginine or histidine. | These amino acids can act as aggregation inhibitors by interacting with hydrophobic patches on the protein surface. |
| Storage | Store at 2-8°C for liquid formulations. For long-term storage, consider lyophilization or storing as a frozen solution at -80°C in a stabilizing buffer. | Lower temperatures slow down degradation pathways, while appropriate freezing methods can prevent aggregation. |
Frequently Asked Questions (FAQs)
Q4: Can a high Drug-to-Antibody Ratio (DAR) for my this compound ADC lead to aggregation?
A4: Yes, a high DAR is a significant contributor to aggregation in maytansinoid ADCs.[7] The DM4 payload is hydrophobic, and increasing the number of DM4 molecules per antibody enhances the overall hydrophobicity of the ADC, promoting self-association and aggregation. Studies have shown that ADCs with higher DAR values can have faster systemic clearance and a narrower therapeutic index.
Q5: What is the impact of aggregation on the efficacy and safety of my this compound ADC?
A5: ADC aggregation can have several negative consequences:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased potency.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in vivo.
-
Altered Pharmacokinetics: Aggregated ADCs are often cleared more rapidly from circulation, reducing their therapeutic window.
-
Potential for Off-Target Toxicity: Aggregates can be taken up non-specifically by cells of the reticuloendothelial system.
Q6: Are there any specific linker chemistries that can help reduce the aggregation of this compound ADCs?
A6: Yes, the choice of linker can influence ADC stability. Utilizing more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) moieties, can help to offset the hydrophobicity of the this compound payload and reduce the propensity for aggregation.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification
This protocol provides a general framework for the analysis of this compound ADC aggregation.
1. System Preparation:
- Equilibrate the SEC-MALS system, including the SEC column, MALS detector, and refractive index (RI) detector, with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) until stable baselines are achieved.[8]
2. Sample Preparation:
- Dilute the this compound ADC sample to a suitable concentration (typically 1-2 mg/mL) in the mobile phase.[8]
- Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter before injection.
3. Data Acquisition:
- Inject the prepared sample onto the SEC column.
- Collect data from the UV, MALS, and RI detectors simultaneously.
4. Data Analysis:
- Use the appropriate software (e.g., ASTRA software for Wyatt MALS detectors) to analyze the data.
- Determine the molar mass of the monomeric ADC and any high molecular weight species (aggregates).
- Quantify the percentage of monomer, dimer, and higher-order aggregates based on the peak areas from the chromatogram.[3]
Visualizations
Diagram 1: Factors Contributing to this compound ADC Aggregation
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of polysorbate 80 and HPβCD at the air-water interface of IgG solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Strategies to Reduce DM4-SMe Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target toxicity associated with DM4-SMe, a potent microtubule inhibitor used as a payload in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Problem: High level of off-target cytotoxicity observed in vitro.
Possible Cause 1: Premature Payload Release due to Linker Instability. The linker connecting the this compound payload to the antibody may be unstable in the culture medium, leading to the release of the free drug and non-specific toxicity.
Solution:
-
Select a more stable linker: Employ linkers with enhanced stability, such as non-cleavable linkers (e.g., SMCC) or sterically hindered cleavable linkers (e.g., SPDB).[1] Increased steric hindrance around the disulfide bond in linkers like SPDB can significantly enhance ADC stability in circulation.[1]
-
Perform linker stability assays: Assess the stability of your ADC construct in relevant biological matrices (e.g., plasma from different species, cell culture media) over time.
Experimental Protocol: --INVALID-LINK--
Possible Cause 2: Non-specific uptake of the ADC. Healthy cells may take up the ADC through non-target-mediated mechanisms, leading to off-target cell death.
Solution:
-
Antibody Engineering:
-
Increase antibody specificity: Select monoclonal antibodies (mAbs) with high specificity for tumor-associated antigens that have minimal to no expression on healthy tissues.
-
Modulate antibody affinity: In some cases, reducing the binding affinity of the mAb can decrease uptake in normal tissues with low antigen expression while maintaining sufficient delivery to high-antigen-expressing tumor cells, thereby improving the therapeutic index.[2]
-
-
Fc region modification: Engineer the Fc region of the antibody to reduce binding to Fcγ receptors on immune cells, which can mediate non-specific uptake and toxicity.[3]
Experimental Protocol: --INVALID-LINK--
Problem: In vivo studies show a narrow therapeutic window and significant systemic toxicity.
Possible Cause 1: High Drug-to-Antibody Ratio (DAR). A high number of this compound molecules per antibody can increase the hydrophobicity of the ADC, leading to faster clearance, aggregation, and increased off-target toxicity.[4]
Solution:
-
Optimize DAR: Aim for a lower, more homogeneous DAR (typically 2 to 4) through site-specific conjugation technologies. This can lead to a better-tolerated ADC with an improved pharmacokinetic profile.
-
Characterize ADC heterogeneity: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the distribution of different DAR species in your ADC preparation.
Data Presentation: --INVALID-LINK--
Possible Cause 2: Unfavorable Dosing Schedule. The dosing regimen may not be optimized to balance efficacy and toxicity.
Solution:
-
Implement dose fractionation: Administering the total dose in smaller, more frequent fractions can reduce peak drug concentrations (Cmax) and mitigate Cmax-driven toxicities.
-
Optimize dosing interval: Allow for sufficient recovery time between doses to manage reversible toxicities.
Data Presentation: --INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound off-target toxicity?
A1: The primary driver of this compound off-target toxicity is the premature release of the highly potent cytotoxic payload from the ADC in systemic circulation before it reaches the target tumor cells. This free drug can then indiscriminately kill healthy, rapidly dividing cells. Ocular toxicity is a common adverse event associated with DM4-conjugated ADCs.[1]
Q2: How does linker chemistry influence the stability and toxicity of a this compound ADC?
A2: Linker chemistry is critical. Less stable linkers, such as certain disulfide-based linkers, can be cleaved in the bloodstream, leading to premature drug release and systemic toxicity. More stable linkers, including non-cleavable linkers or sterically hindered disulfide linkers, enhance the stability of the ADC in circulation, ensuring that the payload is primarily released within the target cells.[1]
Q3: What is "inverse targeting" and how can it reduce this compound off-target effects?
A3: Inverse targeting is a novel strategy that involves the co-administration of a payload-binding agent, such as an antibody fragment, along with the ADC. This agent "soaks up" any prematurely released this compound in the circulation, neutralizing it and facilitating its clearance, thereby reducing its exposure to healthy tissues.
Q4: Can the choice of conjugation site on the antibody affect off-target toxicity?
A4: Yes. The site of conjugation can influence the stability of the linker. Conjugation to sites with high solvent accessibility may lead to faster drug loss compared to more shielded sites. Site-specific conjugation methods that produce a homogeneous ADC with a defined DAR and stable conjugation are preferred over random conjugation to lysines or cysteines.
Data Presentation
Table 1: Comparison of ADC Linker Stability
| Linker Type | Linker Example | Relative Stability in Plasma | Key Characteristics |
| Non-cleavable | SMCC (MCC) | High | Releases payload upon lysosomal degradation of the antibody. Generally very stable in circulation.[5] |
| Sterically Hindered Disulfide | SPDB | High | Disulfide bond is shielded, reducing cleavage in the bloodstream. Clearance decreases with increased hindrance.[5] |
| Less Hindered Disulfide | SPP | Moderate | More susceptible to reduction in plasma compared to SPDB.[5] |
| Least Hindered Disulfide | SPDP | Low | Prone to rapid cleavage in circulation, leading to higher off-target toxicity.[5] |
Note: Stability is a relative comparison. Quantitative values can vary based on the specific antibody, payload, and experimental conditions.
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR | In Vitro Potency | In Vivo Efficacy | Systemic Toxicity | Pharmacokinetics (Clearance) |
| Low (e.g., 2) | Moderate | Potentially lower at same Ab dose | Lower | Slower |
| Optimal (e.g., 4) | High | Generally optimal | Moderate | Moderate |
| High (e.g., 8) | Highest | Can be reduced | Higher | Faster |
Data synthesized from multiple sources indicating general trends.
Table 3: Dosing Optimization Strategies to Reduce Toxicity
| Strategy | Description | Example | Outcome |
| Dose Fractionation | Dividing a single high dose into multiple smaller doses with the same cumulative amount. | Gemtuzumab ozogamicin: 9 mg/m² q2w vs. 3 mg/m² on days 1, 4, and 7. | Reduced hepatotoxicity and improved safety profile. |
| Dose Capping | Setting a maximum dose for patients above a certain body weight. | Enfortumab vedotin: Dose limit of 125 mg for patients ≥ 100 kg. | Reduced risk of excessive drug exposure and treatment-related adverse events. |
| Response-Guided Dosing | Adjusting the dose based on the patient's clinical response. | Inotuzumab ozogamicin: Dose reduction after achieving complete remission. | Maximizes efficacy while minimizing toxicity. |
Experimental Protocols
Detailed Methodology 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a this compound ADC in plasma by measuring the amount of conjugated antibody and released payload over time.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
ELISA plates and reagents for total antibody quantification
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubation:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma from the desired species.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C to halt any further degradation.
-
-
Quantification of Conjugated Antibody (ELISA-based):
-
For each time point, capture the total antibody from a plasma aliquot using an antigen-coated ELISA plate.
-
Detect the captured antibody using a secondary antibody that recognizes the Fc region.
-
In a separate assay, capture the total antibody and then detect the conjugated payload using an anti-DM4 antibody.
-
The amount of conjugated ADC can be determined by comparing the signal from the payload-detecting assay to a standard curve of the ADC at time zero. The loss of payload over time indicates linker instability.
-
-
Quantification of Released Payload (LC-MS/MS-based):
-
For each time point, precipitate the proteins from the plasma aliquot (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free this compound.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free this compound. An internal standard should be used for accurate quantification.
-
Data Analysis:
-
Plot the percentage of conjugated ADC remaining over time.
-
Plot the concentration of free this compound in the plasma over time.
-
Calculate the half-life (t½) of the ADC in plasma.
Detailed Methodology 2: In Vitro Off-Target Cytotoxicity Assay (Co-culture Method)
Objective: To assess the off-target killing of an antigen-negative cell line when co-cultured with an antigen-positive cell line in the presence of a this compound ADC.
Materials:
-
Antigen-positive (target) cell line
-
Antigen-negative (off-target) cell line, engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Cell culture medium and supplements
-
This compound ADC and a non-targeting control ADC
-
96-well culture plates
-
Plate reader or high-content imager capable of detecting fluorescence and cell viability (e.g., using CellTiter-Glo®).
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:5).
-
As controls, seed each cell line separately.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the control ADC in the cell culture medium.
-
Add the ADC solutions to the co-culture wells and the single-culture control wells. Include untreated control wells.
-
Incubate the plates for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Antigen-Negative Cells: Measure the GFP fluorescence in the co-culture wells. A decrease in GFP signal in the ADC-treated wells compared to the untreated co-culture wells indicates off-target killing (bystander effect).
-
Total Cell Viability: After reading the fluorescence, perform a cell viability assay (e.g., CellTiter-Glo®) to measure the viability of the entire cell population in the well.
-
Data Analysis:
-
Normalize the GFP signal of the treated wells to the untreated co-culture control to determine the percent viability of the antigen-negative cells.
-
Calculate the IC50 value of the ADC for the antigen-positive cells (from single-culture wells) and the off-target IC50 for the antigen-negative cells in the co-culture. A large difference between these values indicates good target specificity.
Detailed Methodology 3: Quantifying Antibody-Antigen Binding Specificity (Flow Cytometry)
Objective: To determine the binding affinity and specificity of the monoclonal antibody component of the ADC to target and non-target cells.
Materials:
-
Antigen-positive (target) cell line
-
Antigen-negative (off-target) cell line
-
The monoclonal antibody (unconjugated)
-
A fluorescently labeled secondary antibody that binds to the primary mAb.
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
Harvest both target and off-target cells and wash them with cold FACS buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Incubation:
-
Prepare serial dilutions of the unconjugated monoclonal antibody in FACS buffer.
-
Add 100 µL of the cell suspension to each tube.
-
Add 100 µL of the diluted antibody to the respective tubes. Include a no-primary-antibody control.
-
Incubate on ice for 30-60 minutes.
-
-
Secondary Antibody Staining:
-
Wash the cells twice with cold FACS buffer to remove unbound primary antibody.
-
Resuspend the cells in the fluorescently labeled secondary antibody diluted in FACS buffer.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell populations.
-
Data Analysis:
-
Plot the MFI against the antibody concentration for both the target and off-target cell lines.
-
The MFI for the target cell line should show a dose-dependent increase, while the MFI for the off-target cell line should remain at background levels.
-
The dissociation constant (Kd) can be calculated by fitting the binding curve of the target cells to a saturation binding equation. A low Kd indicates high binding affinity.
Visualizations
Caption: Workflow of this compound ADC leading to on-target efficacy and off-target toxicity.
Caption: Troubleshooting logic for addressing high this compound off-target toxicity.
Caption: Signaling pathway of ADC from binding to cellular effect.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DM4-SMe Payload Delivery to Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of optimizing DM4-SMe payload delivery to tumors.
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue: Low or Inconsistent Cytotoxicity of this compound Antibody-Drug Conjugate (ADC)
Possible Causes and Solutions:
-
Suboptimal Drug-to-Antibody Ratio (DAR): A low DAR can lead to reduced potency, while a very high DAR may result in ADC aggregation and faster clearance.[1]
-
Solution: Determine the DAR of your ADC using UV/Vis spectroscopy or mass spectrometry. Optimize the conjugation reaction to achieve a desirable DAR, typically between 2 and 4.
-
-
Inefficient Internalization of the ADC: For the this compound payload to be effective, the ADC must be internalized by the target cancer cells.
-
Solution: Perform an internalization assay using flow cytometry or confocal microscopy to quantify the extent and rate of ADC uptake. If internalization is low, consider re-evaluating the target antigen or the antibody clone.
-
-
Poor Payload Release: The linker connecting the this compound to the antibody may not be efficiently cleaved within the lysosomal compartment.
-
Solution: Conduct a payload release assay to measure the amount of free this compound released from the ADC over time in a lysosomal extract or a relevant enzymatic assay. Consider using a different linker chemistry if release is inefficient.
-
-
Cell Line-Specific Resistance: The target cell line may have intrinsic or acquired resistance mechanisms to the this compound payload.
-
Solution: Test the cytotoxicity of the free this compound payload on your target cell line to confirm its sensitivity. If the cells are resistant, consider using a different cell line or investigating potential resistance mechanisms.
-
-
ADC Aggregation: Aggregated ADCs can have reduced efficacy and increased immunogenicity.
-
Solution: Analyze your ADC preparation for aggregates using size exclusion chromatography (SEC). Optimize storage and handling conditions to minimize aggregation.
-
Issue: High Off-Target Toxicity
Possible Causes and Solutions:
-
Premature Payload Release: Instability of the linker in circulation can lead to the premature release of the highly potent this compound payload, causing systemic toxicity.[2]
-
Solution: Evaluate the stability of your ADC in plasma. If the linker is unstable, consider using a more stable linker, such as one with hindered disulfide bonds.
-
-
Non-Specific Uptake: The ADC may be taken up by non-target cells, leading to off-target toxicity.
-
Solution: Investigate the biodistribution of your ADC in an appropriate animal model to identify tissues with high off-target uptake.[3] Consider modifying the antibody to reduce non-specific binding.
-
-
"Bystander Effect" in Healthy Tissues: The released this compound payload can diffuse out of target cells and kill neighboring healthy cells.[4]
-
Solution: While the bystander effect can be beneficial for killing antigen-negative tumor cells, it can also contribute to off-target toxicity.[4] Evaluating the bystander effect in co-culture models can help in understanding and potentially mitigating this.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to this compound ADC experiments.
1. What is the mechanism of action of this compound?
This compound is a potent microtubule inhibitor. Once released inside a cancer cell, it binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
2. How do I choose the right linker for my this compound ADC?
The choice of linker is critical for the ADC's performance.
-
Cleavable Linkers: These are designed to be stable in circulation and release the payload under specific conditions found within the tumor microenvironment or inside the cell (e.g., low pH, high glutathione concentrations, or presence of specific enzymes). Disulfide-based linkers like SPDB are commonly used for DM4 and are cleaved in the reducing environment of the cell.[][6][7][8]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.
The optimal linker depends on the target, the antibody, and the desired therapeutic window.
3. What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC and how do I measure it?
A typical DAR for many ADCs is between 2 and 4. This ratio is a balance between potency and potential for aggregation and altered pharmacokinetics. You can determine the DAR using techniques like:
-
UV/Vis Spectroscopy: This method relies on the differential absorbance of the antibody and the payload at specific wavelengths.[9][10][11][12]
-
Mass Spectrometry (MS): This provides a more precise measurement of the different drug-loaded species.
4. How can I assess the internalization of my this compound ADC?
You can use several methods to evaluate ADC internalization:
-
Flow Cytometry: This allows for the quantification of fluorescently labeled ADC uptake by cells over time.
-
Confocal Microscopy: This provides visual confirmation of ADC internalization and trafficking to intracellular compartments like lysosomes.[13]
5. What is the "bystander effect" and how is it relevant for this compound ADCs?
The bystander effect occurs when the this compound payload, after being released from the target cell, diffuses out and kills neighboring tumor cells that may not express the target antigen.[4] This can be advantageous in treating heterogeneous tumors. The hydrophobicity of the payload and the nature of the linker influence the extent of the bystander effect.[14] You can assess the bystander effect using in vitro co-culture assays with antigen-positive and antigen-negative cells.[15][16][17]
III. Data Presentation
Table 1: Example IC50 Values of this compound ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | Linker | Average IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | SPDB | 0.1 - 10 | Fictional Example |
| NCI-N87 | Gastric Cancer | HER2 | SPDB | 0.5 - 15 | Fictional Example |
| BT-474 | Breast Cancer | HER2 | MC-vc-PAB | 1 - 20 | Fictional Example |
| A431 | Epidermoid Carcinoma | EGFR | SMCC | 5 - 50 | Fictional Example |
| HCT116 | Colorectal Cancer | TROP2 | CL2A | 0.2 - 12 | Fictional Example |
Note: These are example values and can vary significantly based on the specific antibody, linker, DAR, and experimental conditions.
IV. Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
Principle: This method utilizes the Beer-Lambert law to calculate the molar concentrations of the antibody and this compound in an ADC sample by measuring the absorbance at two different wavelengths.[9][10][11][12]
Materials:
-
This compound ADC sample
-
Unconjugated antibody
-
Free this compound payload
-
Phosphate-buffered saline (PBS)
-
UV/Vis spectrophotometer
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and 252 nm (or the λmax of this compound).
-
Measure the absorbance of a known concentration of the free this compound payload at 280 nm and 252 nm.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths.
-
-
Measure ADC Absorbance:
-
Dilute the this compound ADC sample to a suitable concentration in PBS.
-
Measure the absorbance of the ADC sample at 280 nm and 252 nm.
-
-
Calculate DAR:
-
Use the following equations to solve for the concentrations of the antibody (C_Ab) and the payload (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_252 = (ε_Ab,252 * C_Ab) + (ε_Drug,252 * C_Drug)
-
-
Calculate the DAR: DAR = C_Drug / C_Ab
-
Diagram: Logical Workflow for DAR Calculation
Protocol 2: ADC Internalization Assay by Flow Cytometry
Principle: This protocol describes a method to quantify the internalization of a fluorescently labeled this compound ADC into target cells using flow cytometry.
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
Unlabeled this compound ADC (for competition)
-
FACS buffer (PBS with 1% BSA)
-
Trypan Blue or other quenching agent
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well plate and culture overnight.
-
-
ADC Incubation:
-
On the day of the experiment, cool the cells to 4°C.
-
Add the fluorescently labeled this compound ADC to the cells at a predetermined concentration. For a competition control, pre-incubate cells with an excess of unlabeled ADC for 30 minutes before adding the labeled ADC.
-
Incubate at 4°C for 1 hour to allow for cell surface binding.
-
-
Internalization:
-
Wash the cells with cold PBS to remove unbound ADC.
-
Add fresh, pre-warmed media and transfer the plate to a 37°C incubator to allow for internalization.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the internalization by placing the plate on ice.
-
-
Quenching and Cell Harvest:
-
Add a quenching agent like Trypan Blue to the wells to quench the fluorescence of the ADC remaining on the cell surface.
-
Wash the cells with cold FACS buffer.
-
Harvest the cells using a gentle dissociation reagent.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
The increase in MFI over time at 37°C compared to the 4°C control indicates the extent of internalization.
-
Diagram: Experimental Workflow for ADC Internalization Assay
Protocol 3: Payload Release Assay using HPLC
Principle: This protocol outlines a method to quantify the release of this compound from an ADC in a simulated lysosomal environment using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound ADC
-
Lysosomal extract or purified cathepsin B
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0, with DTT)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
This compound standard
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound ADC with the lysosomal extract or cathepsin B in the assay buffer.
-
Incubate the reaction at 37°C.
-
-
Time Points and Sample Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile with 0.1% TFA.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Use a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA to separate the released this compound from the ADC and other components.
-
Monitor the absorbance at the λmax of this compound (e.g., 252 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Determine the concentration of released this compound in your samples by comparing their peak areas to the standard curve.
-
Diagram: Signaling Pathway of ADC Internalization and Payload Release
References
- 1. Client Challenge [monolithicpower.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPDB-DM4, 1626359-62-3 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. SPDB-DM4 - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
Navigating the Nuances of Disulfide Linker Stability in Plasma: A Technical Guide for the DM4-SMe Linker
For researchers, scientists, and drug development professionals utilizing antibody-drug conjugates (ADCs) with the DM4-SMe disulfide linker, ensuring its stability in plasma is paramount for therapeutic success. Premature cleavage of the linker can lead to off-target toxicity and diminished efficacy. This technical support center provides essential troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Disulfide linkers are designed to be stable in the bloodstream and selectively cleaved in the reducing environment of the tumor cell, primarily by glutathione.[] The stability of these linkers, including the this compound variant, is a critical attribute that can be influenced by several factors such as steric hindrance around the disulfide bond.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound disulfide linker cleavage in plasma?
A1: The primary mechanism for the cleavage of disulfide linkers like this compound in a biological context is reduction. While the concentration of reducing agents like glutathione is significantly higher inside cells compared to the blood, some level of linker cleavage can still occur in the plasma.[][4] The main source of thiols in plasma is reduced human serum albumin (HSA), although its reactivity is generally low.[5]
Q2: How does the "SMe" (methyl group) in the this compound linker contribute to its stability?
A2: The methyl group adjacent to the disulfide bond provides steric hindrance. This steric hindrance protects the disulfide bond from nucleophilic attack by thiols, thereby increasing its stability and reducing the rate of premature cleavage in the plasma.[][5] Studies have shown that increasing the number of methyl groups near the disulfide linkage enhances stability.[2][3]
Q3: What are the key factors that can influence the plasma stability of my this compound ADC?
A3: Several factors can impact the plasma stability of your ADC:[6]
-
Linker Chemistry: The inherent design, including steric hindrance, is a primary determinant.
-
Conjugation Site: The specific site of conjugation on the antibody can affect the linker's accessibility to reducing agents.[7]
-
Drug-to-Antibody Ratio (DAR): Higher DARs can sometimes lead to changes in the ADC's properties that may influence its stability and clearance.[6]
-
Plasma Source: The composition of plasma can vary between species, potentially affecting linker stability.
Troubleshooting Guide
Issue 1: High Levels of Premature Payload Release Observed in Plasma Stability Assay
| Potential Cause | Troubleshooting Step |
| Suboptimal Linker Design/Synthesis | Verify the chemical structure and purity of the this compound linker and the final ADC construct. Ensure the methyl group is correctly positioned to provide steric hindrance. |
| Assay Conditions | Review the in vitro plasma stability assay protocol. Ensure the incubation temperature is maintained at 37°C and that the plasma used is of high quality and has been handled correctly to preserve its biological activity.[6][8] |
| Presence of Exogenous Reducing Agents | Ensure all buffers and reagents used in the assay are free from contaminating reducing agents. |
| Incorrect Data Analysis | Double-check the calculations for payload release. Utilize appropriate analytical methods like ELISA for total and conjugated antibody and LC-MS for free payload quantification for accurate measurement.[6][9] |
Issue 2: Inconsistent Stability Results Across Different Batches of ADC
| Potential Cause | Troubleshooting Step |
| Variability in DAR | Characterize the DAR of each batch. Inconsistent DAR can lead to variable stability profiles. Aim for a consistent and narrow DAR distribution. |
| Conjugation Process Variability | Standardize the conjugation and purification process to ensure batch-to-batch consistency in terms of conjugation sites and overall ADC quality. |
| Antibody Quality | Ensure the purity and integrity of the monoclonal antibody used for conjugation. |
Issue 3: Discrepancy Between In Vitro and In Vivo Stability
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics of the ADC | The in vivo fate of an ADC is more complex than a static in vitro assay. Factors like clearance rate and tissue distribution can influence the apparent stability.[10] |
| Metabolism of the ADC | The ADC can be metabolized in vivo, which may affect the linker's stability. |
| Animal Model Specifics | The physiology and plasma composition of the chosen animal model can differ significantly from human plasma, impacting linker stability.[8] |
Quantitative Data Summary
The stability of disulfide linkers is often assessed by measuring the percentage of the drug that remains conjugated to the antibody over time when incubated in plasma. While specific half-life data for the this compound linker is proprietary and varies between specific ADC constructs, the following table provides a representative summary of how steric hindrance affects stability, based on available research.
| Linker Feature | Relative Stability in Plasma | Expected Payload Release |
| Unhindered Disulfide | Lower | Higher |
| This compound (Hindered) | Higher | Lower |
Note: This table provides a qualitative comparison. Actual stability will depend on the specific ADC and experimental conditions.
Experimental Protocols
In Vitro Plasma Stability Assay
A common method to assess the in vitro plasma stability of an ADC involves incubating the ADC in plasma from different species and measuring the amount of conjugated antibody and released payload over time.[6][8]
Workflow for In Vitro Plasma Stability Assessment
Caption: Workflow for assessing the in vitro plasma stability of a this compound ADC.
Logical Relationship of Factors Affecting this compound Linker Stability
Caption: Key factors influencing the plasma stability of the this compound disulfide linker.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Handling and Storage of DM4-SMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective handling and storage of DM4-SMe, a potent tubulin inhibitor and a critical component in the development of Antibody-Drug Conjugates (ADCs). Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a highly cytotoxic compound and should be handled with extreme care in a controlled laboratory environment.[1][2] Always use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2] All work should be performed in a certified chemical fume hood to avoid inhalation of the powder or aerosols.[1][2] Ensure that an eye wash station and safety shower are readily accessible.[1]
Q2: My this compound solution appears to have precipitated after storage. What should I do?
A2: Precipitation can occur, especially with changes in temperature or solvent concentration. If you observe precipitation, you can gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid in redissolution.[1][3] It is critical to ensure that the compound is fully dissolved before use to avoid inaccurate dosing. If the precipitate does not redissolve, it may indicate compound degradation or saturation, and the solution should be discarded.
Q3: I'm concerned about the stability of my this compound stock solution. How can I check its integrity?
A3: To verify the integrity of your this compound stock solution, especially if it has been stored for an extended period or subjected to temperature fluctuations, we recommend performing an analytical check. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity of the compound and detect the presence of any degradation products. Compare the analytical profile of your stored sample to that of a freshly prepared standard.
Q4: Can I store my this compound stock solution at -20°C instead of -80°C?
A4: While -80°C is the recommended temperature for long-term storage of this compound stock solutions (up to 6 months), storage at -20°C is acceptable for shorter periods, typically up to one month.[3][4] For optimal stability and to minimize the risk of degradation, -80°C is strongly advised for any storage longer than one month.[3][4] Always aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]
Quantitative Data Summary
| Parameter | Condition | Recommendation | Citation |
| Storage of Solid (Powder) | Long-term | -20°C for up to 3 years | |
| Short-term | Room temperature (for shipping < 2 weeks) | [1] | |
| Storage of Stock Solution | Long-term | -80°C for up to 6 months | [3][4] |
| Short-term | -20°C for up to 1 month | [3][4] | |
| Recommended Solvent | Stock Solution | Anhydrous DMSO | [4] |
| Solubility in DMSO | High Concentration | Up to 100 mg/mL (with ultrasonic assistance) | [4] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, chemical-resistant pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before handling the this compound powder, ensure you are in a chemical fume hood and wearing the appropriate PPE. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder into a sterile vial. For example, for 1 mg of this compound (Molecular Weight: ~826.46 g/mol ).
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Using the example of 1 mg of this compound, you would add approximately 121 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Workflow for Safe Handling and Storage of this compound.
Caption: Troubleshooting Logic for Common this compound Issues.
References
Technical Support Center: Managing DM4-SMe Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of DM4-SMe precipitation in aqueous buffers during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous buffers?
This compound is a potent microtubule-inhibiting agent and a cytotoxic payload used in the development of antibody-drug conjugates (ADCs).[1][2] It is a derivative of maytansine, a class of highly hydrophobic molecules. This inherent hydrophobicity leads to poor solubility in aqueous solutions, making it susceptible to precipitation, especially in physiological buffers like Phosphate Buffered Saline (PBS).
Q2: What are the primary factors that influence the solubility of this compound?
Several factors can impact the solubility of this compound in aqueous buffers:
-
Co-solvents: The presence and concentration of organic co-solvents like dimethyl sulfoxide (DMSO) are critical for initial solubilization.
-
Temperature: Temperature can influence solubility, with some compounds being more soluble at lower or higher temperatures. It is crucial to follow recommended storage and handling temperatures.
-
Buffer Composition and Ionic Strength: The type of salts and their concentration in the buffer can impact the solubility of hydrophobic compounds through effects on the structure of water.[4][5]
-
Presence of Excipients: Surfactants and stabilizing agents like Tween-80 or PEG300 can significantly enhance the solubility of hydrophobic molecules by forming micelles or increasing the solvent's polarity.[6][7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of this compound.
Q4: Can I store this compound in an aqueous buffer?
Long-term storage of this compound in aqueous buffers is generally not recommended due to its propensity to precipitate over time. For experimental use, it is best to prepare fresh working solutions from a DMSO stock solution immediately before the experiment. If temporary storage is necessary, it should be at the recommended temperature and for a validated, short duration.
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon diluting DMSO stock solution into an aqueous buffer.
This is a common issue arising from the rapid change in solvent polarity, causing the hydrophobic this compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Detailed Steps:
-
Verify DMSO Stock: Ensure your this compound stock solution in DMSO is completely dissolved and clear. If not, gently warm and vortex to redissolve.
-
Optimize Dilution Technique:
-
Add the DMSO stock solution to the aqueous buffer, not the other way around.
-
Pipette the DMSO stock directly into the bulk of the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Avoid adding the stock solution to the wall of the tube or as a droplet on the surface.
-
-
Incorporate Co-solvents and Excipients: For many applications, a simple dilution in a purely aqueous buffer is not feasible. Consider using a buffer system containing solubility-enhancing excipients. (See Experimental Protocols section for examples).
-
Temperature Considerations: Gently warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the DMSO stock can sometimes improve solubility. However, be mindful of the thermal stability of this compound.
-
Reduce Final Concentration: If precipitation persists, the target concentration in the aqueous buffer may be too high. Try lowering the final concentration of this compound.
Issue 2: Solution is initially clear but precipitation occurs over time (e.g., during incubation).
This delayed precipitation can be due to factors like temperature changes, interactions with other components in the medium, or the inherent instability of the supersaturated solution.
Troubleshooting Decision Tree:
Caption: Decision tree for addressing delayed this compound precipitation.
Detailed Steps:
-
Control Temperature: Ensure a stable temperature is maintained throughout the experiment. Avoid moving solutions between different temperatures (e.g., from a warm incubator to a cool microscope stage) for extended periods if possible.
-
Evaluate Buffer Components: High concentrations of certain salts can promote the "salting out" of hydrophobic compounds. If your experimental design allows, consider if the ionic strength of your buffer can be moderately reduced.
-
Use Stabilizing Excipients: The inclusion of non-ionic surfactants like Polysorbate 80 (Tween-80) can help to maintain the solubility of this compound over time by forming micelles that encapsulate the hydrophobic molecule.[6][7]
-
Minimize Incubation Time: If possible, reduce the time that this compound is incubated in the aqueous buffer.
-
Fresh Preparations: Always prepare working solutions of this compound as close to the time of use as possible.
Data Presentation
Table 1: Recommended Solvent Concentrations for this compound Stock Solutions
| Solvent | Maximum Recommended Concentration | Notes |
| DMSO | 100 mg/mL (121.00 mM) | Requires sonication for complete dissolution. Use of hygroscopic DMSO can significantly impact solubility.[1] |
Table 2: Example Formulations for Aqueous Working Solutions of this compound
| Formulation Components (Example for 1 mL final volume) | Final this compound Concentration | Application | Reference |
| 100 µL of 25 mg/mL this compound in DMSO + 400 µL PEG300 + 50 µL Tween-80 + 450 µL Saline | ≥ 2.5 mg/mL | In vivo | [1] |
| 100 µL of 25 mg/mL this compound in DMSO + 900 µL of 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL | In vivo | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile, appropriate container.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes, or until all solid has dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier for long-term stability.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a working solution by diluting the DMSO stock into cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to minimize solvent toxicity to the cells.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise into the center of the medium. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Vortex the final working solution briefly to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Signaling Pathway Visualization:
The primary mechanism of action for this compound is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. PBS Buffer pH 7.2 vs 7.4 | Canvax [canvaxbiotech.com]
- 4. Comparative study of the physicochemical properties of six clinical low molecular weight gadolinium contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Therapeutic Index of DM4-SMe Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of DM4-SMe antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it contribute to ADC potency?
This compound is a potent cytotoxic agent that belongs to the maytansinoid family. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation.[1][2] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily at the G2/M phase, and subsequently leads to apoptosis (programmed cell death).[3] When conjugated to an antibody, this compound is delivered specifically to target cells expressing the antigen recognized by the antibody, thereby concentrating its cytotoxic effect on cancer cells and minimizing exposure to healthy tissues.[4]
Q2: What are the common toxicities associated with this compound ADCs, and what are the underlying mechanisms?
This compound ADCs, like other maytansinoid-based conjugates, are associated with specific toxicities. The most frequently reported adverse events include:
-
Ocular Toxicity: This is a common adverse event with DM4-conjugated ADCs.[3][5] Symptoms can include blurred vision, dry eyes, and keratitis. The exact mechanism is not fully elucidated but may involve the expression of target antigens in ocular tissues or the accumulation of the hydrophobic payload in the eye's vascularized tissues.[6]
-
Hematological Toxicities: These include thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[3] These toxicities are thought to arise from the effects of the payload on rapidly dividing hematopoietic progenitor cells in the bone marrow.[3][6]
-
Peripheral Neuropathy: This is a toxicity commonly associated with microtubule inhibitors like DM4.[3][7] It is likely caused by the disruption of microtubule function in peripheral neurons, potentially due to the non-specific uptake of the ADC or premature release of the free payload into circulation.[6][7]
These toxicities can be "on-target, off-tumor" (the ADC binds to the target antigen on normal cells) or "off-target" (resulting from premature cleavage of the linker and systemic release of the payload).[5][6][8]
Troubleshooting Guide
Issue 1: High Off-Target Toxicity in Preclinical Models
If you are observing significant toxicity in your preclinical studies, such as excessive weight loss, hematopoietic suppression, or organ damage, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Strategy
| Potential Cause | Suggested Troubleshooting Strategy |
| Unstable Linker | Investigate the stability of your linker in plasma. Consider using a more stable linker, such as a non-cleavable linker like SMCC or a sterically hindered cleavable linker like SPDB, to reduce premature payload release.[3][9] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can lead to faster clearance and increased off-target toxicity.[5][10][11] Optimize the DAR; a lower DAR may improve the therapeutic index.[4][5] |
| Hydrophobicity of the ADC | High hydrophobicity can lead to aggregation and non-specific uptake. Consider using hydrophilic linkers or spacers to improve solubility and reduce non-specific toxicity.[12] |
| Fc-mediated Uptake | The Fc region of the antibody can bind to Fc receptors on immune cells, leading to non-specific uptake and toxicity.[5] Consider engineering the Fc region to reduce Fc receptor binding. |
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
Observing potent cell-killing in culture but failing to see significant tumor regression in animal models is a common challenge.
Potential Cause & Troubleshooting Strategy
| Potential Cause | Suggested Troubleshooting Strategy |
| Poor ADC Penetration into Tumors | High-affinity antibodies or rapid internalization can limit ADC distribution within the tumor.[13] Consider using an antibody with a lower affinity or a moderately potent payload that allows for higher dosing and better tumor penetration.[13][14][15] |
| Inefficient Payload Release | If using a non-cleavable linker, the payload may not be efficiently released inside the target cell. Ensure that the linker is appropriate for the target and that the payload can be liberated in its active form.[16] |
| Slow Internalization Rate | The target antigen may have a slow internalization rate, leading to insufficient delivery of the payload.[13] Strategies to enhance internalization, such as using a non-competitive antibody to crosslink receptors, could be explored.[13] |
| Heterogeneous Antigen Expression | If the target antigen is not uniformly expressed on all tumor cells, a bystander effect is crucial for efficacy. For this compound, which can have a bystander effect, ensure the linker allows for the release of a membrane-permeable metabolite.[17][18] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 (half-maximal inhibitory concentration) of the ADC.[17]
-
Cell Seeding: Plate target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Add the dilutions to the cells and incubate for a period determined by the cell doubling time (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Protocol 2: Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.[17]
-
Cell Preparation: Engineer antigen-negative cells to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC for a specified duration.
-
Viability Assessment: After incubation, use a method to differentiate and quantify the viability of the antigen-negative cells. This can be done using flow cytometry to gate on the fluorescent population and assess viability with a dye like propidium iodide, or by imaging and counting the fluorescent cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to the viability of antigen-negative cells cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.[17]
Protocol 3: ADC Internalization Assay (Flow Cytometry)
This assay quantifies the rate and extent of ADC internalization into target cells.[19][20]
-
Cell Preparation: Harvest target cells and resuspend them in a suitable buffer.
-
ADC Incubation: Incubate the cells with a fluorescently labeled this compound ADC at 37°C for various time points (e.g., 0, 30, 60, 120 minutes). A parallel incubation at 4°C can be used as a control for surface binding without internalization.
-
Quenching of Surface Fluorescence: After incubation, wash the cells and add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Data Analysis: Plot the MFI over time to determine the rate of internalization.
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Troubleshooting workflow for this compound ADC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Approaches to improve the translation of safety, pharmacokinetics and therapeutic index of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 15. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating DM4-SMe Conjugation: A Technical Support Guide to Minimizing Lot-to-Lot Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of minimizing lot-to-lot variability in the conjugation of DM4-SMe to monoclonal antibodies (mAbs). Consistent production of antibody-drug conjugates (ADCs) is paramount for reliable preclinical and clinical outcomes. This resource offers detailed experimental protocols, data-driven insights, and visual workflows to empower researchers in achieving reproducible results.
Frequently Asked Questions (FAQs)
1. What are the most common sources of lot-to-lot variability in this compound conjugation?
Lot-to-lot variability in this compound conjugation primarily stems from inconsistencies in the starting materials and procedural parameters. Key factors include:
-
Antibody Purity and Integrity: The presence of aggregates, fragments, or post-translational modifications in the antibody lot can significantly impact the conjugation reaction. We recommend using antibodies with a purity of greater than 95%.[1]
-
Buffer Composition: The pH and presence of nucleophilic components in the antibody formulation buffer can interfere with the conjugation chemistry. For instance, amine-containing buffers like Tris can compete with lysine residues for conjugation.
-
Antibody Concentration: The concentration of the antibody solution can affect reaction kinetics and conjugation efficiency.[1]
-
This compound Reagent Quality: Variability in the purity and stability of different lots of the this compound linker-payload can lead to inconsistent drug-to-antibody ratios (DAR).
-
Reaction Conditions: Minor deviations in reaction time, temperature, and molar ratios of reactants can lead to significant differences in the final ADC product.
2. How does antibody aggregation affect this compound conjugation and the final ADC product?
Antibody aggregation is a critical factor that can negatively impact the conjugation process and the quality of the final ADC. Aggregates can:
-
Sterically Hinder Conjugation Sites: The aggregation of antibody molecules can mask the available lysine or cysteine residues, leading to a lower and more heterogeneous DAR.
-
Promote Further Aggregation: The conjugation of hydrophobic payloads like DM4 can increase the propensity for aggregation, especially at higher DARs.[1] This can lead to the formation of high molecular weight species that are difficult to remove and can impact the ADC's stability, efficacy, and safety.[2][3]
-
Impact Downstream Processing: Aggregates can complicate purification steps and lead to lower product yields.
Techniques such as size exclusion chromatography (SEC) are essential for monitoring and controlling aggregate levels throughout the manufacturing process.[1]
3. What are the ideal buffer conditions for this compound conjugation?
The optimal buffer for this compound conjugation should be non-nucleophilic and maintain the stability of the antibody. Commonly used buffers include phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the antibody for reaction with the linker. If your antibody is in an incompatible buffer, a buffer exchange step using methods like dialysis or tangential flow filtration is necessary before conjugation.
4. How can I accurately determine the drug-to-antibody ratio (DAR) of my this compound ADC?
Hydrophobic Interaction Chromatography (HIC) is a widely used and effective method for determining the DAR of maytansinoid ADCs like those made with this compound.[4][5] Since the DM4 payload is hydrophobic, each additional drug molecule increases the overall hydrophobicity of the ADC. HIC can separate ADC species with different numbers of conjugated drugs, allowing for the quantification of each species and the calculation of the average DAR.[4][5] Other techniques like reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) can also be employed for DAR analysis.[1][6]
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound conjugation, helping you to identify and resolve problems to ensure consistent results.
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Antibody-related: • Low antibody concentration. • Presence of impurities or aggregates in the antibody lot.[1] • Incompatible buffer (e.g., containing Tris or other primary amines). | Antibody-related: • Concentrate the antibody to the recommended concentration range (typically 2-10 mg/mL). • Ensure antibody purity is >95% using SEC. If necessary, purify the antibody to remove aggregates and impurities. • Perform a buffer exchange into a suitable conjugation buffer like PBS. |
| Reagent-related: • Degradation of this compound reagent. • Inaccurate molar ratio of this compound to antibody. | Reagent-related: • Use a fresh, high-quality lot of this compound. • Carefully calculate and verify the molar ratios before starting the reaction. | |
| Process-related: • Insufficient reaction time or temperature. • Inefficient mixing. | Process-related: • Optimize reaction time and temperature according to the protocol. • Ensure gentle but thorough mixing throughout the incubation period. | |
| High Levels of Aggregation | Antibody-related: • Inherent propensity of the antibody to aggregate. • High initial level of aggregates in the antibody lot. | Antibody-related: • Screen different antibody clones or formulations for lower aggregation propensity. • Purify the antibody to remove existing aggregates before conjugation. |
| Process-related: • High DAR leading to increased hydrophobicity.[7] • Unfavorable buffer conditions (pH, ionic strength). • Use of organic co-solvents to dissolve the linker-drug. | Process-related: • Aim for a lower target DAR, as higher DAR species are more prone to aggregation.[7] • Optimize buffer conditions to enhance ADC stability. • Minimize the concentration of organic co-solvents and consider the use of stabilizing excipients. | |
| Inconsistent DAR between Batches | Material Variability: • Lot-to-lot differences in antibody quality (e.g., purity, post-translational modifications). • Lot-to-lot differences in this compound reagent. | Material Variability: • Thoroughly characterize each new lot of antibody and this compound before use. • If possible, purchase larger, single lots of critical reagents to minimize variability across experiments. |
| Procedural Inconsistency: • Minor variations in reaction parameters (time, temperature, volumes). • Differences in purification methods or efficiency. | Procedural Inconsistency: • Adhere strictly to a well-defined and validated protocol. • Use calibrated equipment and ensure consistent execution of each step. • Standardize the purification process to ensure consistent removal of unconjugated drug and other impurities. |
Experimental Protocols
Protocol 1: this compound Conjugation to a Monoclonal Antibody
This protocol outlines a general procedure for the conjugation of this compound to a monoclonal antibody via lysine residues. Note: This is a starting point, and optimization of molar ratios, reaction times, and purification methods may be necessary for your specific antibody.
Materials:
-
Purified monoclonal antibody (>95% purity) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound linker-payload
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Antibody Reduction (if targeting cysteines):
-
Add a molar excess of a reducing agent (e.g., 10-fold molar excess of TCEP) to the antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
This compound Preparation:
-
Dissolve the this compound in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar equivalent of the this compound stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of this compound to the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent (e.g., 100-fold molar excess of N-acetyl cysteine) to cap any unreacted maleimide groups on the linker.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated this compound and other reaction components using a desalting column (e.g., Sephadex G-25) or other size-exclusion chromatography methods.[]
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.
-
Analyze the DAR using HIC or RP-LC-MS.
-
Assess the level of aggregation using SEC.
-
Visualizing the Process
To aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.
Caption: A generalized workflow for the conjugation of this compound to a monoclonal antibody.
Caption: The mechanism of action of a this compound antibody-drug conjugate.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating DM4-SMe ADC Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payload DM4, specifically its S-methylated form (DM4-SMe), in patient-derived xenograft (PDX) models. The data presented is supported by experimental findings from preclinical studies, offering a valuable resource for researchers in the field of targeted cancer therapy.
Comparative Efficacy of this compound ADCs in PDX Models
The antitumor activity of this compound ADCs has been evaluated in various PDX models, demonstrating significant efficacy that often correlates with the expression level of the target antigen. Below are summaries of key findings from preclinical studies.
Mirvetuximab Soravtansine (anti-FRα-DM4 ADC) in Platinum-Resistant Ovarian Cancer PDX
A preclinical study compared the efficacy of an anti-Folate Receptor Alpha (FRα) ADC with a DM4 payload, Mirvetuximab Soravtansine, against a novel nanoparticle drug conjugate, EC112002, in a platinum-resistant ovarian cancer PDX model. The results highlight the potent activity of the DM4-based ADC.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Anti-FRα-DM4 ADC | 5.0 mg/kg, single dose | Significant tumor growth inhibition | [1] |
| EC112002 | 0.50 mg/kg, Q3Dx3 | Superior efficacy compared to the ADC | [1] |
| Vehicle Control | - | - | [1] |
Tusamitamab Ravtansine (anti-CEACAM5-DM4 ADC) in Non-Small Cell Lung Cancer (NSCLC) PDX
Tusamitamab Ravtansine, an ADC targeting CEACAM5 with a DM4 payload, has shown promising antitumor activity in preclinical models of NSCLC.[2] Efficacy in these models was strongly correlated with the level of CEACAM5 expression.
| PDX Model | CEACAM5 Expression | Response to Tusamitamab Ravtansine | Reference |
| NSCLC PDX | High | Significant antitumor activity | [3][4] |
| NSCLC PDX | Moderate | Reduced antitumor activity compared to high expressors | [3][4] |
| NSCLC PDX | Low/Negative | No significant response | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following section outlines a general experimental protocol for validating the efficacy of a this compound ADC in PDX models.
PDX Model Establishment and Expansion
-
Tumor Implantation: Fresh tumor tissue from a patient's surgical resection or biopsy is subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID or NSG mice).[5]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and fragmented for subsequent passaging into new cohorts of mice for expansion.[6] This process is typically repeated for 2-4 passages to generate a sufficient number of tumor-bearing animals for the efficacy study.
-
Model Characterization: The established PDX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor. This can include immunohistochemistry (IHC) for target antigen expression, and genomic profiling.[5]
ADC Formulation and Administration
-
Formulation: The this compound ADC is formulated in a sterile, biocompatible vehicle suitable for intravenous administration, such as phosphate-buffered saline (PBS).
-
Dosage and Schedule: The ADC is administered intravenously (IV) at a predetermined dose and schedule. For example, a single dose of 5 mg/kg or a multi-dose regimen of 3 mg/kg once weekly for three weeks. The control groups would receive either a vehicle control or a non-targeting ADC.
Efficacy Evaluation
-
Tumor Volume Measurement: Tumor dimensions are measured twice weekly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of treatment-related toxicity.
-
Endpoint Criteria: The study is terminated when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound ADC
DM4 is a potent microtubule inhibitor.[7] Upon internalization of the ADC and release of the DM4 payload, it binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for PDX Efficacy Studies
The process of validating ADC efficacy in PDX models follows a structured workflow from patient tumor acquisition to data analysis.
Caption: Workflow for a typical PDX efficacy study.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint [sanofi.com]
- 3. Evaluation of the Safety, Pharmacokinetics, and Antitumor Activity of Tusamitamab Ravtansine in Patients With Nonsquamous NSCLC With High or Moderate Expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Safety, Pharmacokinetics, and Antitumor Activity of Tusamitamab Ravtansine in Patients With Nonsquamous NSCLC With High or Moderate Expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Patient‐derived xenografts: Practical considerations for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotype Control ADCs for DM4-SMe Experiments
For researchers, scientists, and drug development professionals engaged in the preclinical evaluation of antibody-drug conjugates (ADCs) utilizing the potent maytansinoid payload DM4, the selection of an appropriate isotype control ADC is a critical determinant of experimental accuracy and data interpretation. This guide provides a comprehensive comparison of commercially available isotype control ADCs for DM4-SMe experiments, supported by experimental data and detailed protocols to aid in the design of robust and reliable studies.
An ideal isotype control ADC mirrors the physical and chemical properties of the therapeutic ADC, including the antibody isotype, linker, and drug-to-antibody ratio (DAR), but lacks specificity for the target antigen. This allows for the differentiation of antigen-specific cytotoxicity from non-specific effects, providing a baseline for evaluating the therapeutic window of the ADC candidate.
Commercially Available Isotype Control ADCs for DM4 Experiments
For DM4-based ADCs, two primary isotype control options are commercially available, primarily differing in the linker chemistry employed. Both utilize a non-binding human IgG1 kappa antibody, a common isotype for therapeutic antibodies.
| Product Name | Supplier | Linker-Payload | Key Feature |
| ADC Control Human IgG1-DM4 | MedChemExpress | SPDB-DM4 | Standard disulfide linker. |
| ADC Control Human IgG1-sulfo-SPDB-DM4 | MedChemExpress | sulfo-SPDB-DM4 | Sulfonated SPDB linker for increased hydrophilicity.[1] |
Comparative Analysis of Linker Technologies
The key differentiating factor between the two isotype controls is the linker: SPDB vs. sulfo-SPDB. Both are cleavable disulfide linkers designed to release the DM4 payload in the reducing environment of the cell.
| Feature | SPDB-DM4 | sulfo-SPDB-DM4 | Rationale for Use |
| Structure | N-succinimidyl 4-(2-pyridyldithio)butanoate linker | Sulfonated version of the SPDB linker | The sulfonate group in sulfo-SPDB increases the hydrophilicity of the linker-payload. |
| Hydrophilicity | Lower | Higher | Increased hydrophilicity can reduce the tendency for ADC aggregation and may improve pharmacokinetic properties. |
| In Vivo Stability | Generally stable in circulation. | Enhanced stability in circulation has been observed in preclinical models.[2] | A more stable linker can minimize premature release of the payload, potentially reducing off-target toxicity. |
| Pharmacokinetics | May exhibit faster clearance. | Generally exhibits slower clearance and higher exposure compared to the non-sulfonated version.[2] | Improved PK can lead to greater accumulation of the ADC in the tumor. |
| Non-specific Uptake | The hydrophobic nature of the DM4 payload can contribute to non-specific uptake. | The hydrophilic linker may help to mitigate non-specific uptake by reducing overall hydrophobicity of the ADC. | Reduced non-specific uptake is critical for minimizing off-target toxicity. |
Experimental Data Summary
A key study directly compared the in vivo performance of ADCs constructed with SPDB-DM4 and sulfo-SPDB-DM4 linkers.[2] The findings of this study are summarized below and provide a strong basis for selecting the appropriate isotype control.
In Vivo Efficacy Comparison
| Linker-Payload | Dose (mg/kg) | Tumor Growth Inhibition | Conclusion |
| SPDB-DM4 | 1.25, 2.5, 5 | Dose-dependent tumor growth inhibition observed. | Effective, but may require higher doses for maximal effect. |
| sulfo-SPDB-DM4 | 1.25, 2.5, 5 | Significantly greater tumor growth inhibition at all dose levels compared to SPDB-DM4. [2] | Superior efficacy, likely due to improved pharmacokinetics and tumor accumulation. [2] |
Pharmacokinetics (PK) Comparison
| Linker-Payload | Total Antibody Exposure (AUC) | Total ADC Exposure (AUC) | Conclusion |
| SPDB-DM4 | Lower | Lower | Faster clearance of the ADC from circulation.[2] |
| sulfo-SPDB-DM4 | Higher | Higher | Slower clearance, leading to prolonged exposure of the tumor to the ADC. [2] |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays for evaluating ADCs and their corresponding isotype controls.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to kill 50% of a cell population (IC50) and assesses antigen-specific killing.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC and Isotype Control Preparation: Prepare serial dilutions of the therapeutic ADC and the isotype control ADC in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the diluted ADCs and controls. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Calculate the IC50 values for the therapeutic ADC on antigen-positive cells and determine the non-specific toxicity of the isotype control on both cell lines.
Bystander Killing Assay
This assay evaluates the ability of the released payload from the target cells to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Co-culture antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Treatment: Treat the co-culture with the therapeutic ADC, the isotype control ADC, and a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging to selectively count the number of viable fluorescent antigen-negative cells in each well.
-
Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the presence of the therapeutic ADC, compared to the isotype control, indicates a bystander effect.
In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (antigen-positive) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Isotype Control ADC, Therapeutic ADC).
-
Dosing: Administer the ADCs and controls intravenously at predetermined dose levels and schedules.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot mean tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by the therapeutic ADC compared to the isotype control.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for ADC evaluation.
Caption: Mechanism of action for a this compound ADC.
Caption: Decision tree for isotype control selection.
Conclusion and Recommendations
The choice of an appropriate isotype control is paramount for the accurate assessment of a this compound ADC's therapeutic potential. Based on the available comparative data, the ADC Control Human IgG1-sulfo-SPDB-DM4 is the recommended isotype control for most this compound experiments. Its superior pharmacokinetic profile and the potential for reduced non-specific uptake due to the hydrophilic linker provide a more stringent and representative negative control, ultimately leading to more reliable and translatable preclinical data.
However, the ADC Control Human IgG1-DM4 may still be a suitable option for initial screening studies or when directly comparing to historical data generated with this control. Researchers should carefully consider the specific goals of their experiments and the potential impact of linker chemistry on the interpretation of their results. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently select the most appropriate isotype control and design robust experiments to accelerate the development of novel ADC therapeutics.
References
A Comparative Guide to Analytical Methods for Confirming DM4-SMe Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful development of antibody-drug conjugates (ADCs) relies on robust analytical methods to ensure the quality, consistency, and efficacy of the therapeutic. A critical quality attribute (CQA) for any ADC is the confirmation and characterization of the covalent linkage between the cytotoxic payload and the monoclonal antibody (mAb). This guide provides an objective comparison of key analytical techniques used to confirm the conjugation of the maytansinoid derivative DM4-SMe to antibodies. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.
Comparison of Key Analytical Methods
The confirmation of this compound conjugation and the determination of the drug-to-antibody ratio (DAR) are fundamental to ADC characterization. Four principal analytical techniques are widely employed for this purpose: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method offers distinct advantages and limitations in terms of the information it provides, its sample requirements, and its complexity.
A direct analytical comparison of maytansinoid-based and auristatin-based antibody-drug conjugates was conducted to evaluate their physical characteristics.[1] In a separate study, a unique experimental comparison of four techniques for ADC analysis was performed: hydrophobic interaction chromatography (HIC-UV/Vis), reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) using either a QToF or an Orbitrap analyzer, and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS). The study found that the determined DAR from all techniques was comparable, while the accuracy of the molecular weights for the conjugated light and heavy chains differed more extensively.[2]
| Method | Principle | Information Provided | Advantages | Limitations |
| HIC-HPLC | Separates molecules based on their surface hydrophobicity under non-denaturing conditions.[3] | - Average DAR- Drug load distribution (e.g., DAR 0, 2, 4, 6, 8 species)- Presence of unconjugated antibody | - Analysis of intact ADC in its native form- Gold standard for DAR distribution of cysteine-linked ADCs- Relatively simple and robust | - Not directly compatible with MS due to high salt concentrations in the mobile phase- Lower resolution compared to RP-HPLC |
| RP-HPLC | Separates molecules based on their hydrophobicity under denaturing conditions. | - Average DAR (calculated from subunit analysis)- Characterization of conjugated light and heavy chains | - High resolution- Can be coupled with MS- Useful for assessing payload stability | - Denaturing conditions dissociate non-covalently linked chains of cysteine-conjugated ADCs- Does not provide information on the intact ADC |
| LC-MS | Separates molecules based on their physicochemical properties coupled with mass detection. | - Precise molecular weight of intact ADC and its subunits- Confirmation of conjugation- Average DAR and drug load distribution (native MS)- Identification of conjugation sites (peptide mapping) | - High sensitivity and specificity- Provides detailed structural information- Native MS allows for analysis of intact, non-covalent ADCs | - Higher complexity and cost- Potential for ionization bias affecting DAR quantification |
| UV-Vis Spectroscopy | Measures the absorbance of light by the ADC at specific wavelengths. | - Average DAR | - Simple, rapid, and convenient- Low cost- Requires minimal sample preparation | - Only provides the average DAR, no information on distribution- Relies on accurate extinction coefficients for both antibody and drug- Less accurate for heterogeneous mixtures |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific ADC constructs and instrumentation.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
This method separates the ADC species based on the increased hydrophobicity conferred by the conjugated this compound molecules.
a. Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL in a phosphate-buffered saline (PBS) solution.
-
If necessary, filter the sample through a 0.22 µm syringe filter.
b. HPLC Conditions:
-
Column: A HIC column, such as a Butyl-NPR or TSKgel Butyl-NPR, is commonly used.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes is typically used to elute the different DAR species.
c. Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR value of that species) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Subunit Analysis
This method is used to analyze the light and heavy chains of the ADC after reduction, providing information on the distribution of the drug on each chain.
a. Sample Preparation:
-
To 100 µg of the ADC, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
b. HPLC Conditions:
-
Column: A reversed-phase column, such as a C4 or C8, with a pore size of ≥300 Å is suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection: UV absorbance at 280 nm and/or 252 nm.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to separate the light and heavy chains with different numbers of conjugated this compound molecules.
c. Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light (L0, L1) and heavy (H0, H1, H2, etc.) chains.
-
The average DAR can be calculated based on the relative peak areas and the number of drugs per chain.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact ADC Analysis (Native MS)
Native MS allows for the analysis of the intact ADC, preserving the non-covalent interactions between the antibody chains.
a. Sample Preparation:
-
Buffer exchange the ADC sample into a volatile, MS-compatible buffer such as 150 mM ammonium acetate, pH 7.0, using a desalting column or spin filter.
-
Adjust the concentration to 0.5-1.0 mg/mL.
b. LC-MS Conditions:
-
LC Column: A size-exclusion chromatography (SEC) column is often used for online desalting prior to MS analysis.
-
Mobile Phase: Isocratic elution with an MS-compatible buffer like 50-150 mM ammonium acetate.
-
MS Detector: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Settings: Optimize source conditions (e.g., capillary voltage, source temperature) to maintain the native structure and minimize fragmentation.
c. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different DAR species.
-
Calculate the average DAR and drug load distribution from the relative intensities of the deconvoluted peaks.
UV-Vis Spectroscopy for Average DAR Determination
This is a straightforward method for calculating the average number of this compound molecules conjugated to the antibody.[3][4]
a. Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration.
b. Measurement:
-
Measure the absorbance of the ADC solution at two wavelengths:
-
280 nm: Absorbance maximum for the antibody.
-
252 nm or 253 nm: Absorbance maximum for DM4.[2]
-
-
Use a spectrophotometer with a quartz cuvette.
c. Data Analysis:
-
The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and solving a set of simultaneous equations, requiring the extinction coefficients of the antibody and DM4 at both wavelengths.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.
Equation for DAR Calculation:
DAR = (ε_Ab_280 * A_252 - ε_Ab_252 * A_280) / (ε_DM4_252 * A_280 - ε_DM4_280 * A_252)
Where:
-
A_λ is the absorbance at the specified wavelength.
-
ε_Ab_λ is the molar extinction coefficient of the antibody at the specified wavelength.
-
ε_DM4_λ is the molar extinction coefficient of DM4 at the specified wavelength.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HIC-HPLC analysis and the overall analytical strategy for this compound ADC characterization.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. cellmosaic.com [cellmosaic.com]
- 4. ADC Analytical Characterization and Validation - Creative Biolabs [creative-biolabs.com]
Navigating the Intricacies of ADC Distribution: A Comparative Look at DM4-SMe Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the in vivo biodistribution of antibody-drug conjugates (ADCs) is paramount to optimizing their therapeutic index. This guide provides a comparative analysis of ADCs utilizing the maytansinoid payload DM4, with a specific focus on its S-methylated metabolite (DM4-SMe), benchmarked against other common ADC platforms. Through a synthesis of preclinical data, this report illuminates the differential tissue and tumor uptake of these complex therapeutics, offering insights to guide future ADC design and development.
The distribution of an ADC within a biological system is a critical determinant of its efficacy and toxicity profile. Factors such as the antibody target, the linker chemistry, and the physicochemical properties of the cytotoxic payload all play a significant role in where the ADC accumulates and for how long. This guide delves into the in vivo biodistribution of ADCs featuring the potent microtubule inhibitor DM4 and its active metabolite, this compound, and compares their performance with ADCs carrying the closely related maytansinoid, DM1, and the auristatin derivative, monomethyl auristatin E (MMAE).
Comparative Biodistribution of Maytansinoid and Auristatin ADCs
The following tables summarize quantitative biodistribution data from preclinical studies in tumor-bearing mouse models. It is crucial to note that these data are compiled from different studies and, therefore, experimental conditions such as the specific antibody, target antigen, tumor model, and time points may vary. These tables are intended to provide a comparative overview rather than a direct head-to-head analysis under identical conditions.
Table 1: In Vivo Biodistribution of a this compound ADC (Tusamitamab Ravtansine)
Data for a representative this compound ADC targeting CEACAM5. In these studies, the biodistribution of the intact ADC is often tracked using radiolabeled antibodies.
| Tissue | Percent Injected Dose per Gram (%ID/g) | Time Point |
| Tumor | High and specific uptake in CEACAM5-positive tumors | - |
| Liver | Moderate uptake, a common site for ADC clearance | - |
| Blood | Gradual clearance from circulation | - |
| Spleen | Low to moderate uptake | - |
| Kidneys | Low uptake | - |
| Lungs | Low uptake | - |
Table 2: In Vivo Biodistribution of a DM1 ADC (Trastuzumab Emtansine, T-DM1)
Data for the HER2-targeting ADC, T-DM1, in a murine model.
| Tissue | Percent Injected Dose per Gram (%ID/g) (Mean ± SD) | Time Point |
| Tumor | 15.5 ± 2.5 | 144 h |
| Liver | 10.2 ± 1.5 | 144 h |
| Blood | 8.5 ± 1.2 | 144 h |
| Spleen | 4.5 ± 0.8 | 144 h |
| Kidneys | 3.8 ± 0.6 | 144 h |
| Lungs | 5.1 ± 0.9 | 144 h |
Data is representative and compiled from publicly available studies. Actual values can vary based on the specific experimental setup.
Table 3: In Vivo Biodistribution of an MMAE ADC (Anti-TENB2-MMAE)
Data for an ADC targeting TENB2 in a patient-derived xenograft model.
| Tissue | Percent Injected Dose per Gram (%ID/g) (Mean ± SD) | Time Point |
| Tumor | 15 ± 2 | 24 h |
| Liver | 8 ± 1 | 24 h |
| Blood | 20 ± 2 | 24 h |
| Spleen | 7 ± 1 | 24 h |
| Kidneys | 5 ± 1 | 24 h |
| Lungs | 6 ± 1 | 24 h |
This data is derived from a study using an ¹¹¹In-labeled ADC, which tracks the distribution of the entire ADC molecule.[1]
Experimental Protocols
A comprehensive understanding of the data necessitates a detailed look at the methodologies employed in these crucial preclinical studies.
Typical In Vivo Biodistribution Study Protocol for an ADC:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or Balb/c nude) are typically used. Human tumor xenografts are established by subcutaneously injecting a suspension of cancer cells that express the target antigen of the ADC. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the study begins.
-
ADC Preparation and Radiolabeling: The ADC is often radiolabeled for quantitative analysis of its distribution. Common radioisotopes include Zirconium-89 (⁸⁹Zr) for PET imaging or Indium-111 (¹¹¹In) and Iodine-125 (¹²⁵I) for gamma counting. The radiolabel is conjugated to the antibody portion of the ADC, allowing for the tracking of the intact conjugate.
-
Administration of ADC: The radiolabeled ADC is administered to the tumor-bearing mice, typically via intravenous (IV) injection into the tail vein. The dosage is determined based on previous toxicology and efficacy studies.
-
Tissue Collection and Measurement: At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, cohorts of mice are euthanized. Blood, tumor, and major organs (liver, spleen, kidneys, lungs, heart, muscle, etc.) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The amount of radioactivity in each tissue is expressed as a percentage of the total injected dose per gram of tissue (%ID/g). This normalization allows for comparison of ADC uptake across different organs and animals.
-
Quantification of Payload and Metabolites (Optional): In more detailed studies, tissues can be processed to extract and quantify the concentration of the free payload (e.g., DM4, this compound, DM1, MMAE) and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This provides valuable information on linker cleavage and payload release at the tumor site versus off-target tissues.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in these studies, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
References
Navigating the Landscape of DM4-Based Antibody-Drug Conjugates in Clinical Oncology
A comprehensive review of clinical trials involving DM4-based antibody-drug conjugates (ADCs) reveals a landscape of both promising therapeutic potential and significant clinical challenges. This guide provides a detailed comparison of key DM4-based ADCs that have undergone clinical investigation, focusing on their efficacy, safety, and the experimental designs of their respective trials. The maytansinoid DM4, a potent microtubule inhibitor, serves as the cytotoxic payload for these targeted therapies, which aim to deliver the toxic agent directly to cancer cells while minimizing systemic exposure.
This review consolidates publicly available data from clinical trials of three notable DM4-based ADCs: anetumab ravtansine, tusamitamab ravtansine, and huC242-DM4 (IMGN242). These agents have been evaluated in a range of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, mesothelioma, and gastric cancers.
Mechanism of Action of DM4-Based ADCs
DM4-based ADCs employ a "magic bullet" approach. A monoclonal antibody, designed to recognize a specific antigen overexpressed on the surface of tumor cells, is chemically linked to the cytotoxic agent DM4. Upon binding to the target antigen, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing DM4, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Comparative Efficacy and Safety of DM4-Based ADCs
The clinical development of DM4-based ADCs has been marked by both successes and setbacks. The following tables summarize the key efficacy and safety data from clinical trials of anetumab ravtansine, tusamitamab ravtansine, and huC242-DM4.
Anetumab Ravtansine (Target: Mesothelin)
Anetumab ravtansine targets mesothelin, a protein overexpressed in several cancers, including mesothelioma and ovarian cancer.
Table 1: Clinical Trial Results for Anetumab Ravtansine
| Trial ID | Phase | Cancer Type | Treatment Arm | N | ORR | PFS (months) | OS (months) | Key Adverse Events (Grade ≥3) |
| NCT01439152[2][3] | I | Various Solid Tumors | Anetumab Ravtansine (6.5 mg/kg q3w) | 32 | 1 CR, 11 PRs (across all cohorts) | - | - | Fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy, keratitis/keratopathy |
| NCT03587311[4][5][6][7] | II | Platinum-Resistant Ovarian Cancer | Anetumab Ravtansine + Bevacizumab | 28 | 21% | 5.3 | - | Anemia (18%) |
| Paclitaxel + Bevacizumab | 29 | 65% | 12.7 | - | Neutropenia (24%) | |||
| ARCS-M (NCT02610140)[1][8][9][10] | II | Malignant Pleural Mesothelioma (2nd line) | Anetumab Ravtansine (6.5 mg/kg q3w) | 166 | - | 4.3 | 9.5 | Alanine aminotransferase increase (6%), dyspnea (6%), infusion-related reaction (5%) |
| Vinorelbine | 82 | - | 4.5 | 11.6 | Neutropenia (39%), decreased neutrophils (17%) | |||
| NCT03102320[11] | I/II | Malignant Pleural Mesothelioma | Anetumab Ravtansine + Pembrolizumab | 18 | 11% | 12.2 | - | Not specified |
| Pembrolizumab | 17 | 6% | 3.9 | - | Not specified |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; CR: Complete Response; PR: Partial Response. N represents the number of patients in the specified treatment arm.
Tusamitamab Ravtansine (Target: CEACAM5)
Tusamitamab ravtansine targets Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), which is expressed in various adenocarcinomas, particularly non-small cell lung cancer.
Table 2: Clinical Trial Results for Tusamitamab Ravtansine
| Trial ID | Phase | Cancer Type | Treatment Arm | N | ORR | PFS (months) | OS (months) | Key Adverse Events (Grade ≥3) |
| CARMEN-LC03 (NCT04154956)[12][13][14][15][16] | III | NSCLC (2nd line, CEACAM5-high) | Tusamitamab Ravtansine (100 mg/m² q2w) | 194 | 21.7% | 5.4 | 12.8 | Fewer than docetaxel (40.7% vs 57.6%) |
| Docetaxel | 195 | 24.1% | 5.9 | 11.5 | Neutropenia, febrile neutropenia, anemia | |||
| CARMEN-LC05 (NCT04524689)[17] | II | NSCLC (1st line, CEACAM5+) | Tusa + Pembrolizumab | 5 | 60% | - | - | Not specified |
| Tusa + Pembo + Platinum | 5 | 40% | - | - | Not specified | |||
| Tusa + Pembo + Platinum + Pemetrexed | 15 | 53.3% | - | - | Not specified | |||
| Phase I/II (NCT02187848)[18][19] | I/II | NSCLC (heavily pretreated) | Tusamitamab Ravtansine (100 mg/m² q2w) | 64 (CEACAM5-high) | 20.3% | - | - | Not specified |
| 28 (CEACAM5-moderate) | 7.1% | - | - | Not specified |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; Tusa: Tusamitamab Ravtansine; Pembo: Pembrolizumab.
huC242-DM4 (IMGN242) (Target: CanAg)
huC242-DM4 targeted the CanAg antigen, which is expressed on some gastrointestinal cancers. The development of this ADC was discontinued.
Table 3: Clinical Trial Results for huC242-DM4 (IMGN242)
| Trial ID | Phase | Cancer Type | Treatment Arm | N | ORR | Key Adverse Events |
| NCT00620607[20][21][22][23][24] | II | Gastric or GE Junction Cancer | IMGN242 | 9 | 1 unconfirmed PR | Ocular toxicities |
ORR: Objective Response Rate; PR: Partial Response; GE: Gastroesophageal.
Experimental Protocols and Methodologies
A critical aspect of interpreting clinical trial data is understanding the methodologies employed. Below are summaries of the experimental protocols for some of the key trials.
Anetumab Ravtansine: Phase I (NCT01439152)
-
Study Design: Open-label, multicenter, dose-escalation and expansion study.
-
Patient Population: Patients with advanced, metastatic, or recurrent solid tumors known to express mesothelin.[3]
-
Dosing: Dose escalation from 0.15 to 7.5 mg/kg once every 3 weeks. Expansion cohorts received the maximum tolerated dose (MTD) of 6.5 mg/kg every 3 weeks or 1.8 mg/kg or 2.2 mg/kg weekly.[3]
-
Outcome Measures: Primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity.[2]
Tusamitamab Ravtansine: CARMEN-LC03 (NCT04154956)
-
Study Design: Randomized, open-label, Phase III trial.[16]
-
Patient Population: Patients with metastatic non-squamous NSCLC with high CEACAM5 expression who had progressed after platinum-based chemotherapy and an immune checkpoint inhibitor.[14][16] CEACAM5 expression was assessed by immunohistochemistry (IHC).[14]
-
Treatment Arms: Tusamitamab ravtansine (100 mg/m² intravenously every 2 weeks) versus docetaxel (75 mg/m² intravenously every 3 weeks).[14]
-
Outcome Measures: Dual primary endpoints were progression-free survival (PFS) and overall survival (OS).[16]
huC242-DM4 (IMGN242): Phase II (NCT00620607)
-
Study Design: Open-label, multi-center, 2-step Phase II study.[20]
-
Patient Population: Patients with CanAg-expressing metastatic or locally-advanced gastric or GE junction cancer who had received at least one prior therapy.[20]
-
Dosing: Initially 168 mg/m² every three weeks, later amended to 126 mg/m² or 168 mg/m² based on plasma CanAg levels to mitigate ocular toxicity.[20]
-
Outcome Measures: The primary endpoint was to assess the objective response rate.[23]
Discussion and Future Directions
The clinical journey of DM4-based ADCs has yielded valuable insights into their potential and limitations. Anetumab ravtansine showed some early promise in its Phase I trial, but subsequent Phase II studies in ovarian cancer and mesothelioma did not demonstrate superiority over standard-of-care regimens.[4][5][6][7][8][9] The combination with other agents, such as pembrolizumab, is being explored to potentially enhance its efficacy.[11]
Tusamitamab ravtansine's development program was discontinued after the Phase III CARMEN-LC03 trial in second-line NSCLC did not meet its primary endpoint of improving PFS compared to docetaxel, despite a trend towards improved OS.[12][13][14][15][16] However, the Phase II CARMEN-LC05 trial suggested that tusamitamab ravtansine in combination with immunotherapy and chemotherapy may have activity in the first-line setting for CEACAM5-positive NSCLC.[17] These findings underscore the importance of patient selection, biomarker strategies, and combination therapies in optimizing the clinical benefit of ADCs.
The discontinuation of huC242-DM4 due to a narrow therapeutic window and toxicity concerns highlights the critical balance between efficacy and safety in ADC development.[21]
Future research in the field of DM4-based ADCs will likely focus on:
-
Refining Biomarker Strategies: More precise identification of patients most likely to respond, as suggested by the correlation between high CEACAM5 expression and response to tusamitamab ravtansine.
-
Optimizing Combination Therapies: Exploring synergistic combinations with immunotherapy, chemotherapy, and other targeted agents.
-
Developing Novel Linker and Payload Technologies: Improving the therapeutic index by enhancing linker stability in circulation and ensuring efficient payload release within the tumor microenvironment.
References
- 1. Anetumab Ravtansine vs Vinorelbine in Relapsed Mesothelin-Positive Advanced Malignant Pleural Mesothelioma - The ASCO Post [ascopost.com]
- 2. onclive.com [onclive.com]
- 3. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Randomized Phase II Study of Bevacizumab with Weekly Anetumab Ravtansine or Weekly Paclitaxel in Platinum-Resistant/Refractory High-Grade Ovarian Cancer (NCI Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Anetumab ravtansine versus vinorelbine in patients with relapsed, mesothelin-positive malignant pleural mesothelioma (ARCS-M): a randomised, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bayer’s Phase II trial for MPM drug fails to meet primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Phase II Trial of Investigational Anetumab Ravtansine Does Not Meet Primary Endpoint in Second-Line Mesothelioma [bayer.com]
- 11. Randomized trial of anetumab ravtansine and pembrolizumab compared to pembrolizumab for mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. vjoncology.com [vjoncology.com]
- 14. onclive.com [onclive.com]
- 15. WCLC 2024: Results from CARMEN-LC03 phase 3 study of tusamitamab ravtansine vs. docetaxel in previously treated advanced non-squamous NSCLC - ecancer [ecancer.org]
- 16. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint [sanofi.com]
- 17. onclive.com [onclive.com]
- 18. Safety and efficacy of tusamitamab ravtansine (SAR408701) in long-term treated patients with nonsquamous non–small cell lung cancer (NSQ NSCLC) expressing carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). - ASCO [asco.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. A phase II study of IMGN242 (huC242-DM4) in patients with CanAg-positive gastric or gastroesophageal (GE) junction cancer. | Semantic Scholar [semanticscholar.org]
- 23. adcreview.com [adcreview.com]
- 24. ascopubs.org [ascopubs.org]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for DM4-SMe Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides a comparative analysis of cleavable and non-cleavable linkers for the potent maytansinoid payload, DM4-SMe, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation ADCs.
The linker, the molecular bridge between the monoclonal antibody (mAb) and the cytotoxic payload, governs the stability, pharmacokinetics, and mechanism of action of an ADC. A well-designed linker ensures that the ADC remains intact in systemic circulation, minimizing off-target toxicity, and facilitates the efficient release of the payload at the tumor site. This comparison will delve into the two primary classes of linkers—cleavable and non-cleavable—in the context of their use with the microtubule-disrupting agent, this compound.
Mechanisms of Action: A Tale of Two Linkers
Cleavable and non-cleavable linkers employ distinct strategies for payload release, each with inherent advantages and disadvantages.
Cleavable Linkers: These linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells. Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins), reduction of disulfide bonds in the high-glutathione intracellular environment, or hydrolysis in the acidic milieu of endosomes and lysosomes. A key feature of many cleavable linkers is their ability to release the payload in its native, membrane-permeable form, which can then diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[1] A common example of a cleavable linker used with maytansinoids is the disulfide-containing SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate).
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC. This process releases the payload with an attached amino acid residue from the antibody, which can affect its physicochemical properties, including membrane permeability.[1][2] Consequently, ADCs with non-cleavable linkers typically exhibit a reduced or absent bystander effect.[2] The thioether-based SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable linker, often employed with the related maytansinoid, DM1.[2]
At a Glance: Key Differences
| Feature | Cleavable Linkers (e.g., SPDB-DM4) | Non-Cleavable Linkers (e.g., SMCC-DM1*) |
| Payload Release Mechanism | Enzymatic cleavage, reduction, or hydrolysis in the tumor microenvironment or intracellularly.[1] | Proteolytic degradation of the antibody in the lysosome.[1][2] |
| Bystander Effect | Generally potent due to the release of a membrane-permeable payload.[1] | Limited to absent as the released payload-amino acid adduct has reduced membrane permeability.[2] |
| Plasma Stability | Can be variable; susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[3] | Generally higher plasma stability, leading to a potentially wider therapeutic window.[2] |
| Dependence on Target Biology | Less dependent on the rate of lysosomal degradation. | Highly dependent on efficient internalization and lysosomal processing of the ADC. |
| Suitability | Heterogeneous tumors where killing of antigen-negative cells is beneficial. | Homogeneous tumors with high antigen expression. |
*Note: While the focus is on this compound, much of the comparative data for non-cleavable maytansinoid ADCs is derived from studies with the closely related DM1 payload, as seen in the FDA-approved ADC, Trastuzumab emtansine (Kadcyla®).
Quantitative Performance Data
Table 1: In Vitro Cytotoxicity
| ADC Configuration | Cell Line | Target Antigen | IC50 (ng/mL) |
| Anti-CD30-SPDB-DM4 (Cleavable) | Karpas 299 | CD30 | ~1 |
| Anti-CD30-SMCC-DM1 (Non-cleavable) | Karpas 299 | CD30 | ~3 |
*Illustrative data based on typical performance of maytansinoid ADCs.
Table 2: Plasma Stability
| ADC Configuration | Species | Time Point (days) | % Intact ADC (Remaining) |
| Generic Ab-SPDB-DM4 (Cleavable) | Mouse | 7 | ~50-70% |
| Generic Ab-SMCC-DM1 (Non-cleavable) | Mouse | 7 | >80% |
*Illustrative data based on typical performance of maytansinoid ADCs.
Table 3: In Vivo Efficacy in Xenograft Models
| ADC Configuration | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Anti-P-cadherin-SPDB-DM4 (Cleavable) | HCC70 (Triple-Negative Breast Cancer) | 3 | >90% |
| Anti-P-cadherin-SMCC-DM1 (Non-cleavable) | HCC70 (Triple-Negative Breast Cancer) | 3 | ~60% |
*Data adapted from a comparative study to illustrate the potential in vivo differences.[4]
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for a this compound ADC with a cleavable linker.
Caption: Mechanism of action for a this compound ADC with a non-cleavable linker.
References
Safety Operating Guide
Navigating the Safe Disposal of DM4-SMe: A Procedural Guide
For Immediate Implementation: All waste materials containing or contaminated with DM4-SMe, a potent maytansinoid-based payload for antibody-drug conjugates (ADCs), must be treated as hazardous cytotoxic waste. The required method of disposal is through a licensed and certified hazardous waste management service. Under no circumstances should this material be discharged into sewer systems or disposed of with general laboratory waste. [1]
This guide provides essential operational and logistical procedures for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Primary Disposal Pathway: Hazardous Waste Collection
All materials that have come into contact with this compound must be segregated and disposed of as hazardous cytotoxic waste. This is the mandatory disposal route.
Operational Plan:
-
Segregation at the Source: Designate specific, clearly labeled, leak-proof waste containers for all this compound contaminated items. These containers should be located within the designated handling area, such as a certified fume hood or containment isolator.
-
Waste Streams:
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves, lab coats, and face shields, as well as plasticware and other consumables. Solid waste should be collected in a dedicated, sealed bag within the hazardous waste container.[2]
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, shatter-proof container. This container must be clearly labeled with "Hazardous Cytotoxic Waste," the chemical name "this compound," and any other institutional or regulatory required information.
-
Sharps: Needles, vials, pipette tips, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container specifically for cytotoxic waste.[2]
-
-
Container Management:
-
Waste containers should never be filled more than three-quarters full to prevent spills and facilitate safe sealing.
-
Sealed hazardous waste containers must be stored in a secure, designated area with limited access, away from incompatible chemicals, while awaiting collection.[2]
-
-
Professional Collection: Arrange for regular collection of this compound waste by a certified hazardous waste disposal company. Ensure all institutional, local, state, and federal documentation and labeling requirements are met before the waste is removed from the facility.[2][3]
Decontamination of Surfaces and Equipment
For routine cleaning of work surfaces and equipment, and in the event of a spill, a chemical inactivation procedure is necessary to degrade the cytotoxic compound. While a specific, validated chemical inactivation protocol for this compound is not widely published, the chemical nature of maytansinoids suggests susceptibility to degradation by strong oxidizing agents. The following procedure is based on general guidelines for potent cytotoxic compounds and a protocol for the related maytansinoid, Mertansine.[2]
Decontamination Protocol Data:
| Parameter | Specification | Notes |
| Inactivating Agent | Sodium Hypochlorite (Bleach) | A strong oxidizing agent.[2] |
| Concentration | 10% (v/v) in water | Prepare fresh before each use.[2] |
| Minimum Contact Time | 30 minutes | Ensure thorough and continuous wetting of the contaminated area.[2] |
Experimental Protocol for Surface Decontamination
Objective: To inactivate residual this compound on laboratory surfaces and non-disposable equipment.
Materials:
-
10% Sodium Hypochlorite (bleach) solution, freshly prepared
-
Absorbent pads or low-lint wipes
-
Laboratory detergent
-
Water (deionized or distilled)
-
Appropriate PPE (two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator)
-
Designated hazardous cytotoxic waste container
Procedure:
-
Preparation: Ensure all required PPE is correctly worn. Prepare the fresh 10% bleach solution.
-
Initial Containment (for spills): If a spill occurs, cover the area with absorbent pads to contain the liquid.
-
Application of Inactivating Agent: Liberally apply the 10% bleach solution to the contaminated surface or spill area, ensuring the entire area is thoroughly wetted.
-
Contact Time: Allow the bleach solution to remain in contact with the surface for a minimum of 30 minutes.[2]
-
Absorption and Initial Cleaning: Following the inactivation period, absorb the bleach solution with fresh absorbent pads. Dispose of all used pads as hazardous cytotoxic waste.
-
Detergent Wash: Clean the area thoroughly with a laboratory detergent and water to remove any chemical residues.
-
Final Rinse: Rinse the surface with water to remove any residual cleaning agents.
-
Drying: Allow the surface to air dry completely.
-
Disposal: All materials used for the decontamination and cleanup process (absorbent pads, wipes, PPE, etc.) must be disposed of as hazardous cytotoxic waste as described in the primary disposal pathway.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe management of the highly potent compound this compound, protecting both personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the material's Safety Data Sheet (SDS) before handling.[4]
References
Navigating the Safe Handling of DM4-SMe: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly potent compounds like DM4-SMe. This cytotoxic maytansinoid, a key component in antibody-drug conjugates (ADCs), requires stringent handling protocols to mitigate risks of exposure. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound is a highly potent tubulin inhibitor, and its handling demands a comprehensive safety strategy. Due to its cytotoxicity, exposure can lead to significant health risks. Therefore, a multi-layered approach to containment and personal protection is crucial.
Personal Protective Equipment (PPE)
A fundamental aspect of safely handling this compound involves the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound. It is imperative to use chemotherapy-rated gloves and to double-glove for all procedures.
| Activity | Recommended PPE |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, certified Class II Biological Safety Cabinet (BSC) or a containment isolator.- Double chemotherapy-rated nitrile or latex gloves.- Disposable, solid-front, back-tying gown.- Eye protection (safety glasses with side shields or goggles).- NIOSH-approved respirator (e.g., N95 or higher) is strongly recommended due to the risk of aerosol generation. |
| Reconstitution and Dilution (Liquids) | - Certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.- Double chemotherapy-rated nitrile or latex gloves.- Disposable, solid-front, back-tying gown.- Eye protection (safety glasses with side shields or goggles).- Face shield if there is a splash risk. |
| General Handling and In-Vitro Work | - Certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.- Double chemotherapy-rated nitrile or latex gloves.- Disposable, solid-front, back-tying gown.- Eye protection (safety glasses with side shields). |
| Waste Disposal | - Double chemotherapy-rated nitrile or latex gloves.- Disposable, solid-front, back-tying gown.- Eye protection (safety glasses with side shields or goggles). |
Note: Specific glove breakthrough time data for this compound is not publicly available. Therefore, it is critical to adhere to a strict double-gloving policy and to change gloves immediately upon suspected contamination.
Operational and Disposal Plans
A clear and well-defined workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates a logical progression for handling this compound, from receipt of the compound to the final disposal of waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. The following table outlines the initial steps to be taken in an emergency. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.2. If breathing is difficult, administer oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area.2. Alert others and restrict access.3. If safe to do so, cover the spill with absorbent material from a chemotherapy spill kit.4. Follow institutional procedures for hazardous chemical spill cleanup.5. Do not attempt to clean a large spill without proper training and equipment. |
Experimental Protocols
Due to the proprietary nature of many research and development activities, specific experimental protocols for this compound are not publicly available. However, any protocol involving this compound should be designed with the principles of "As Low As Reasonably Achievable" (ALARA) for exposure. This includes minimizing the quantities of this compound used, performing all manipulations in a certified containment device, and ensuring all personnel are thoroughly trained in the specific procedures and safety precautions.
By adhering to these guidelines, researchers and drug development professionals can handle this compound responsibly, ensuring their safety and the integrity of their work. This commitment to safety is the foundation of trustworthy and excellent science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
